(R)-BRD3731
Description
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Properties
IUPAC Name |
(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXTIGAQRIAEX-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)CC(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-BRD3731
Audience: Researchers, scientists, and drug development professionals.
Core Subject: (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).
Executive Summary
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative biochemical and cellular data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The primary mechanism of this compound involves the competitive inhibition of the ATP-binding site of GSK3β, leading to the modulation of downstream signaling cascades critical in various physiological and pathological states.
Core Mechanism of Action: Inhibition of GSK3β
Glycogen Synthase Kinase 3 (GSK3) exists as two highly homologous paralogs, GSK3α and GSK3β.[1] GSK3β is a key regulatory kinase that is constitutively active in resting cells and is inhibited in response to various signaling pathways, most notably the Wnt and PI3K/Akt pathways.[2] In the canonical Wnt pathway, GSK3β is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][3]
This compound acts as a selective, ATP-competitive inhibitor of GSK3β. By binding to the ATP pocket, it prevents the phosphorylation of GSK3β substrates. This inhibition disrupts the β-catenin destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Signaling Pathway Diagram
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK3β.
Quantitative Data
The inhibitory activity of this compound and its racemic form, BRD3731, has been characterized through biochemical and cellular assays. There is a notable discrepancy in the literature regarding the exact IC50 values, which appears to stem from the specific compound example cited in the source patent. The data from the primary scientific publication (Wagner et al., 2018) is presented alongside vendor-reported data for clarity.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 | Selectivity (α vs β) | Source |
|---|---|---|---|---|
| BRD3731 (Racemate) | GSK3β | 15 nM | 14-fold | [1] |
| GSK3α | 215 nM | |||
| This compound | GSK3β | 1.05 µM | 6.4-fold | |
| GSK3α | 6.7 µM |
| BRD3731 | GSK3β (D133E Mutant) | 53 nM | - | |
Table 2: Cellular Target Engagement and Downstream Effects
| Assay Type | Cell Line | Compound/Concentration | Effect | Source |
|---|---|---|---|---|
| Target Engagement (CETSA) | - | BRD3731 | Kd of 3.3 µM | |
| CRMP2 Phosphorylation | SH-SY5Y | BRD3731 (1-10 µM) | Inhibition of phosphorylation | |
| β-catenin Phosphorylation | HL-60 | BRD3731 (20 µM) | Decrease at S33/37/T41, Increase at S675 | |
| Colony Formation | TF-1 | BRD3731 (10-20 µM) | Impaired colony formation | |
| Colony Formation | MV4-11 | BRD3731 (10-20 µM) | Increased colony-forming ability |
| In Vivo Seizure Model | Fmr1 KO Mice | BRD3731 (30 mg/kg; i.p.) | Reduction of audiogenic seizures | |
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescent)
This protocol is a representative method for determining the IC50 values of inhibitors against GSK3β using a luminescent ADP-detecting assay.
Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of enzyme activity.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 Substrate Peptide
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations (typically, the final DMSO concentration should be ≤1%).
-
Reaction Setup: To each well of the assay plate, add:
-
5 µL of diluted compound or vehicle (DMSO in Kinase Assay Buffer).
-
10 µL of a master mix containing GSK3β enzyme and GSK3 substrate peptide in Kinase Assay Buffer.
-
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution (in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement in a cellular environment. It is based on the principle of ligand-induced thermal stabilization of the target protein.
Objective: To determine the cellular binding affinity (Kd) of this compound to GSK3β within intact cells.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification (Western Blot):
-
Collect the supernatant (soluble fraction).
-
Normalize total protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GSK3β.
-
Use an appropriate HRP-conjugated secondary antibody and ECL substrate for detection.
-
-
Analysis:
-
Melt Curve: Quantify the band intensities for each temperature point. Plot the percentage of soluble GSK3β relative to the non-heated control against temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates stabilization.
-
Isothermal Dose-Response: Use a single, fixed temperature from the melt curve analysis. Plot the amount of soluble GSK3β against the log of the compound concentration to determine the EC50 for thermal stabilization, which corresponds to the cellular Kd.
-
CETSA Workflow Diagram
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable chemical probe for studying the biological functions of GSK3β. Its mechanism of action is centered on the selective, ATP-competitive inhibition of the GSK3β kinase. This leads to the stabilization of key substrates like β-catenin and modulates downstream cellular events, including gene transcription and phosphorylation cascades. The provided quantitative data and detailed protocols offer a robust framework for utilizing this compound in research settings to further elucidate the roles of GSK3β in health and disease. Careful consideration should be given to the specific potency values reported, with data from primary peer-reviewed literature being prioritized.
References
(R)-BRD3731: A Technical Guide to its Selectivity and Potency as a GSK3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity and potency of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document compiles available quantitative data, details experimental methodologies for its characterization, and illustrates the key signaling pathways involved.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] The two isoforms, GSK3α and GSK3β, share a high degree of homology within their kinase domains. GSK3β, in particular, is a key regulator of the Wnt/β-catenin signaling pathway and has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, psychiatric conditions, and cancer.[1] Consequently, the development of selective GSK3β inhibitors is of significant therapeutic interest. This compound has emerged as a valuable chemical probe for studying the biological functions of GSK3β due to its selectivity over its α-isoform.
Quantitative Data: Potency and Selectivity
This compound and its racemic mixture, BRD3731, have been characterized by their half-maximal inhibitory concentrations (IC50) against GSK3α and GSK3β, demonstrating notable selectivity for the β-isoform.
| Compound | Target | IC50 | Selectivity (α over β) | Reference |
| BRD3731 | GSK3β | 15 nM | 14-fold | [1] |
| GSK3α | 215 nM | [1] | ||
| This compound | GSK3β | 1.05 µM | 6.4-fold | [2] |
| GSK3α | 6.7 µM |
In a cellular context, BRD3731 has been shown to inhibit GSK3β with a dissociation constant (Kd) of 3.3 μM. It is important to note that while the racemic BRD3731 displays higher potency in biochemical assays, the (R)-enantiomer provides a more defined tool for structure-activity relationship studies.
Experimental Protocols
This section details the methodologies used to characterize the potency and cellular effects of this compound.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of inhibitors against purified kinases.
Objective: To determine the IC50 value of this compound against GSK3β and GSK3α.
Materials:
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Recombinant human GSK3β and GSK3α enzymes
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Biotinylated substrate peptide
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ATP
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Europium-labeled anti-phosphoserine antibody
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Streptavidin-Allophycocyanin (SA-APC)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the GSK3β or GSK3α enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled anti-phosphoserine antibody, and SA-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor/donor) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement.
Objective: To confirm the binding of this compound to GSK3β in intact cells.
Materials:
-
Cell line expressing GSK3β (e.g., HEK293)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-GSK3β, loading control)
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3-6 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze the soluble GSK3β levels by Western blotting.
-
Quantify the band intensities and plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of β-Catenin Phosphorylation
This protocol is used to assess the functional consequence of GSK3β inhibition by this compound on the Wnt/β-catenin signaling pathway.
Objective: To measure the effect of this compound on the phosphorylation of β-catenin at GSK3β-specific sites.
Materials:
-
Cell line responsive to GSK3β inhibition (e.g., HL-60)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total β-catenin and a loading control to normalize the data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Wnt/β-Catenin Signaling Pathway and the inhibitory action of this compound on GSK3β.
Caption: A typical experimental workflow for characterizing the potency and cellular activity of this compound.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile, often obtained through a kinome scan, is crucial for understanding the off-target effects of a kinase inhibitor. While specific kinome scan data for this compound is not widely published in the public domain, the available IC50 data against the highly homologous GSK3α provides initial evidence of its selectivity. For a thorough evaluation, it is recommended to profile this compound against a broad panel of kinases, particularly those within the CMGC (CDK, MAPK, GSK3, CLK) kinase group, to which GSK3 belongs.
Conclusion
This compound is a valuable research tool for investigating the biological roles of GSK3β. Its demonstrated selectivity over GSK3α allows for the specific interrogation of GSK3β-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its potency and cellular effects. Further characterization of its kinome-wide selectivity will enhance its utility as a specific chemical probe.
References
An In-depth Technical Guide to (R)-BRD3731: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document includes detailed experimental protocols for its synthesis and biological evaluation, as well as visualizations of key signaling pathways and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.
Chemical Structure and Properties
This compound is a potent and selective inhibitor of GSK3β, an enzyme implicated in a variety of cellular processes and disease states.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 5-(4-(benzyloxy)phenyl)-N-((R)-1-phenylethyl)isoxazole-3-carboxamide |
| Molecular Formula | C25H22N2O3 |
| Molecular Weight | 410.46 g/mol |
| CAS Number | 2056262-08-7[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound functions as a selective inhibitor of GSK3β. GSK3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Dysregulation of GSK3 activity has been linked to several diseases, including neurodegenerative disorders, psychiatric disorders, and diabetes.
This compound exhibits significant selectivity for the β isoform of GSK3 over the α isoform.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| GSK3β | 1.05 µM | [1] |
| GSK3α | 6.7 µM | [1] |
The mechanism of action of this compound involves the inhibition of GSK3β-mediated phosphorylation of its downstream substrates. Two key substrates affected by this compound are Collapsin Response Mediator Protein 2 (CRMP2) and β-catenin.
-
CRMP2: Inhibition of GSK3β by this compound prevents the phosphorylation of CRMP2. This protein is involved in neuronal development and axonal guidance.
-
β-catenin: In the canonical Wnt signaling pathway, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3β, this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
References
The Enantiomeric Distinction: A Technical Guide to (R)-BRD3731 and BRD3731 in GSK3β Inhibition
For Immediate Release
CAMBRIDGE, MA – This technical guide provides an in-depth analysis of the Glycogen Synthase Kinase 3β (GSK3β) inhibitor BRD3731 and its (R)-enantiomer, (R)-BRD3731. Aimed at researchers, scientists, and drug development professionals, this document elucidates the critical differences in their biochemical activity, mechanism of action, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in this area.
Core Concepts: Chirality and Potency
BRD3731 is a selective inhibitor of GSK3β, an enzyme implicated in a multitude of cellular processes and a therapeutic target for various diseases, including psychiatric and neurodegenerative disorders.[1][2] BRD3731 is a racemic mixture, meaning it contains equal amounts of its two non-superimposable mirror-image isomers, or enantiomers: this compound and (S)-BRD3731. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity, a common phenomenon in pharmacology.
The primary distinction between BRD3731 and this compound lies in their potency as GSK3β inhibitors. The racemic mixture, BRD3731, exhibits significantly higher potency against GSK3β compared to the isolated (R)-enantiomer. This strongly suggests that the (S)-enantiomer is the more active component of the racemic mixture.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the inhibitory activity of BRD3731 and its (R)-enantiomer against the two isoforms of GSK, GSK3α and GSK3β.
Table 1: In Vitro Inhibitory Activity of BRD3731 and this compound against GSK3 Isoforms
| Compound | Target | IC50 (nM) | Selectivity (GSK3α/GSK3β) |
| BRD3731 (racemic) | GSK3β | 15[2][3][4] | 14.3-fold |
| GSK3α | 215 | ||
| This compound | GSK3β | 1050 | 6.4-fold |
| GSK3α | 6700 |
Table 2: Anti-inflammatory Effects of BRD3731 in LPS-Stimulated SIM-A9 Microglial Cells
Data extracted from Vafai, et al. (2021).
| Analyte | Treatment Concentration (µM) | Inhibition of mRNA Expression (%) | Reduction in Secreted Protein (%) |
| IL-1β | 10 | 75.67 | - |
| 20 | 92.75 | 89.57 | |
| IL-6 | 10 | 42.14 | - |
| 20 | 54.57 | 47.85 | |
| TNF-α | 10 | 40.8 | - |
| 20 | 62.87 | 74.62 | |
| iNOS | 10 | - | - |
| 20 | - | - |
Signaling Pathways and Mechanism of Action
GSK3β is a key regulatory kinase involved in multiple signaling pathways. BRD3731 exerts its effects by inhibiting the kinase activity of GSK3β, thereby modulating downstream signaling cascades.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by BRD3731 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK3β. While BRD3731 directly inhibits GSK3β, its effects can be synergistic with the activation of the PI3K/Akt pathway, leading to a more profound inhibition of GSK3β activity.
NF-κB Signaling Pathway
GSK3β can modulate the NF-κB signaling pathway, which is central to inflammation. By inhibiting GSK3β, BRD3731 can lead to a reduction in the activity of the transcription factor NF-κB, resulting in decreased expression of pro-inflammatory cytokines.
Experimental Protocols
GSK3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for the determination of kinase activity and inhibitor IC50 values.
Materials:
-
GSK3β enzyme
-
GSK3 substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
BRD3731 or this compound at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor (BRD3731 or this compound) in kinase reaction buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of the assay plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add 10 µL of a solution containing GSK3β enzyme and GSK3 substrate peptide in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for GSK3β.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol is a general guideline for measuring changes in gene expression in cells treated with BRD3731, based on the methodology described by Vafai et al. (2021).
Materials:
-
Cell line (e.g., SIM-A9 microglial cells)
-
Cell culture medium and reagents
-
Lipopolysaccharide (LPS)
-
BRD3731
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BRD3731 for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a further period (e.g., 6 hours) in the continued presence of BRD3731.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.
-
Conclusion
The distinction between BRD3731 and this compound is a clear example of the importance of stereochemistry in drug design and development. The racemic mixture, BRD3731, is a potent and selective inhibitor of GSK3β, with its activity likely attributed predominantly to the (S)-enantiomer. The (R)-enantiomer, in contrast, is significantly less active. Researchers utilizing these compounds should be aware of these differences to ensure accurate interpretation of experimental results. The provided data, signaling pathway diagrams, and experimental protocols serve as a comprehensive resource for the scientific community to further explore the therapeutic potential of GSK3β inhibition.
References
(R)-BRD3731: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in a range of pathologies such as neurodegenerative diseases, psychiatric disorders, and cancer.[1] GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[1] The development of isoform-selective inhibitors is a key strategy to dissect their individual functions and to develop targeted therapeutics with improved safety profiles. This technical guide provides an in-depth overview of the discovery, development, and biological characterization of (R)-BRD3731, a selective inhibitor of GSK3β.
Discovery and Development History
This compound was first disclosed in the patent US20160375006A1 as a potent inhibitor of GSK3.[2][3] The patent describes a series of compounds, with this compound (referred to as example 273 in the patent) being highlighted for its activity.[2] Subsequent research, notably by Wagner et al. in Science Translational Medicine, further characterized a closely related compound, BRD3731 (example 272 from the same patent), as a selective GSK3β inhibitor. This work underscored the therapeutic potential of targeting GSK3β in specific contexts, such as acute myeloid leukemia (AML). The development of these selective inhibitors was driven by a rational design strategy that exploited a key amino acid difference—an aspartate to glutamate "switch"—within the ATP-binding sites of GSK3β and GSK3α, respectively.
Quantitative Biological Data
The inhibitory activity of this compound and the related compound BRD3731 against GSK3 isoforms has been quantified in various assays. The following table summarizes the key in vitro potency and selectivity data.
| Compound | Target | Assay Type | IC50 | Selectivity (α vs β) | Reference |
| This compound | GSK3β | Enzymatic Assay | 1.05 µM | 6.4-fold | |
| GSK3α | Enzymatic Assay | 6.7 µM | |||
| BRD3731 | GSK3β | Enzymatic Assay | 15 nM | 14.3-fold | |
| GSK3α | Enzymatic Assay | 215 nM | |||
| GSK3β (D133E mutant) | Enzymatic Assay | 53 nM | |||
| GSK3β | Cellular Assay (Kd) | 3.3 µM |
Mechanism of Action and Signaling Pathway
GSK3β is a key regulatory kinase in multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of target genes.
GSK3β also phosphorylates a wide array of other substrates involved in various cellular processes. For instance, it phosphorylates the Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal signaling. Inhibition of GSK3β by BRD3731 has been shown to decrease the phosphorylation of CRMP2 in cellular assays.
The following diagram illustrates the central role of GSK3β in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used in the characterization of this compound and related compounds.
GSK3β Enzymatic Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of GSK3β enzyme solution to each well.
-
Add 2 µL of a mixture of the GSK3 substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for GSK3β.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Proteins (p-CRMP2 and p-β-catenin)
This protocol describes the detection of changes in the phosphorylation status of GSK3β substrates in cultured cells following treatment with this compound.
Materials:
-
Cell lines (e.g., SH-SY5Y for CRMP2, HL-60 for β-catenin)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CRMP2, anti-CRMP2, anti-p-β-catenin (S33/37/T41), anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-p-CRMP2) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST and detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and/or a loading control (e.g., GAPDH).
The following diagram illustrates the general workflow for a western blot experiment.
References
Biological Pathways Modulated by (R)-BRD3731: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a myriad of cellular processes. Dysregulation of GSK3β activity is associated with numerous pathologies, including neurodegenerative disorders, psychiatric conditions, diabetes, and cancer. This technical guide provides an in-depth overview of the biological pathways affected by this compound, presenting quantitative data on its activity, detailed experimental methodologies for key assays, and visual representations of the modulated signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of selective GSK3β inhibition.
Introduction
Glycogen Synthase Kinase 3 (GSK3) exists as two highly homologous isoforms, GSK3α and GSK3β.[1][2] Unlike most kinases, GSK3 is constitutively active in resting cells and is inactivated upon stimulation by various signaling pathways.[3] Its activity is crucial for regulating a wide array of cellular functions, including metabolism, cell proliferation, differentiation, and apoptosis.[4][5] this compound has emerged as a valuable chemical probe for dissecting the specific roles of the β-isoform. This guide will focus on the primary signaling pathways modulated by the selective inhibition of GSK3β using this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Fold Selectivity (GSK3α/GSK3β) | Reference |
| GSK3β | 1.05 µM | ~6.4 | |
| GSK3α | 6.7 µM | ||
| GSK3β | 15 nM | ~14.3 | |
| GSK3α | 215 nM | ||
| GSK3β (D133E mutant) | 53 nM |
Table 2: Cellular Activity
| Assay | Cell Line | Concentration | Effect | Reference |
| CRMP2 Phosphorylation | SH-SY5Y | 1-10 µM | Inhibition | |
| β-catenin (S33/37/T41) Phosphorylation | HL-60 | 20 µM | Decrease | |
| β-catenin (S675) Phosphorylation | HL-60 | 20 µM | Increase | |
| Colony Formation | TF-1 | 10-20 µM | Impaired | |
| Colony Formation | MV4-11 | 10-20 µM | Increased | |
| Nitrite Production (LPS-stimulated) | SIM-A9 | 10 µM | 20.12% inhibition | |
| Nitrite Production (LPS-stimulated) | SIM-A9 | 20 µM | 52.78% inhibition | |
| Nitrite Production (LPS-stimulated) | SIM-A9 | 40 µM | 59.44% inhibition | |
| IL-1β mRNA (LPS-stimulated) | SIM-A9 | 10 µM | 75.67% inhibition | |
| IL-1β mRNA (LPS-stimulated) | SIM-A9 | 20 µM | 92.75% inhibition | |
| IL-6 mRNA (LPS-stimulated) | SIM-A9 | 10 µM | 42.14% inhibition | |
| IL-6 mRNA (LPS-stimulated) | SIM-A9 | 20 µM | 54.57% inhibition | |
| TNF-α mRNA (LPS-stimulated) | SIM-A9 | 10 µM | 40.8% inhibition | |
| TNF-α mRNA (LPS-stimulated) | SIM-A9 | 20 µM | 62.87% inhibition | |
| HO-1 mRNA Expression | SIM-A9 | 10 µM | 36.56% enhancement | |
| HO-1 mRNA Expression | SIM-A9 | 20 µM | 73.99% enhancement | |
| Osgin1 mRNA Expression | SIM-A9 | 10 µM | 125.69% enhancement | |
| Osgin1 mRNA Expression | SIM-A9 | 20 µM | 237.19% enhancement |
Core Signaling Pathways Affected by this compound
This compound primarily impacts cellular signaling by inhibiting GSK3β. This intervention has significant downstream consequences on several key pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation and degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.
Inflammatory Signaling Pathways
GSK3β plays a complex role in regulating inflammation. It is involved in Toll-like receptor (TLR) signaling, which is critical for the innate immune response. In some contexts, GSK3β activity promotes the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the activation of transcription factors like NF-κB. By inhibiting GSK3β, this compound can suppress the inflammatory response, as evidenced by the reduced expression of these cytokines in lipopolysaccharide (LPS)-stimulated microglia.
Nrf2-Mediated Antioxidant Response
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. GSK3β can phosphorylate Nrf2, leading to its nuclear exclusion and subsequent degradation. Inhibition of GSK3β by this compound is therefore expected to promote the nuclear accumulation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro GSK3β Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DTT
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, GSK3β substrate peptide, and the diluted this compound or DMSO (for control wells).
-
Add the recombinant GSK3β enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated β-catenin
This protocol outlines the steps for detecting changes in the phosphorylation status of β-catenin in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HL-60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-β-catenin (S33/37/T41), anti-total-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.
Cytokine Quantification by ELISA
This protocol describes how to measure the concentration of pro-inflammatory cytokines in the supernatant of cultured cells.
Materials:
-
Cell line of interest (e.g., SIM-A9 microglia)
-
LPS
-
This compound
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Plate cells and treat with this compound for a specified pre-incubation time.
-
Stimulate the cells with LPS to induce cytokine production.
-
Collect the cell culture supernatant at the end of the incubation period.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Read the absorbance on a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of GSK3β. Its ability to selectively inhibit this kinase leads to the modulation of critical signaling pathways, including the Wnt/β-catenin, inflammatory, and Nrf2-mediated antioxidant pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting GSK3β in various disease models. Further investigation into the nuanced effects of this compound will undoubtedly continue to illuminate the complex roles of GSK3β in health and disease.
References
- 1. Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Glycogen Synthase Kinase-3β for Therapeutic Benefit against Oxidative Stress in Alzheimer's Disease: Involvement of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
(R)-BRD3731: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes. Dysregulation of GSK3β activity is associated with various pathologies, including neurodegenerative disorders, psychiatric conditions, diabetes, and cancer. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The selective inhibition of GSK3β by this compound has been quantified across various assays and cell lines. The following tables summarize the key inhibitory concentrations and observed effects.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Selectivity (vs. GSK3α) | Cellular Kd | Reference |
| GSK3β | 15 nM | 14-fold | 3.3 µM | [1] |
| GSK3α | 215 nM | - | - | [1] |
| GSK3β (D133E mutant) | 53 nM | - | - | [1] |
| GSK3β | 1.05 µM | 6.4-fold | - | [2] |
| GSK3α | 6.7 µM | - | - | [2] |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Effect | Reference |
| SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation | |
| HL-60 | 20 µM | Decrease in β-catenin (S33/37/T41) phosphorylation | |
| HL-60 | 20 µM | Induction of β-catenin (S675) phosphorylation | |
| TF-1 | 10-20 µM | Impaired colony formation | |
| MV4-11 | 10-20 µM | Increased colony-forming ability | |
| SIM-A9 (LPS-stimulated) | 10 µM | 38.11% decrease in CD11b mRNA | |
| SIM-A9 (LPS-stimulated) | 20 µM | 53.23% decrease in CD11b mRNA | |
| SIM-A9 (LPS-stimulated) | 10 µM | 88.58% decrease in Iba1 mRNA | |
| SIM-A9 (LPS-stimulated) | 20 µM | 95.48% decrease in Iba1 mRNA | |
| SIM-A9 (LPS-stimulated) | 10 µM | 40.8% decrease in TNF-α transcripts | |
| SIM-A9 (LPS-stimulated) | 20 µM | 62.87% decrease in TNF-α transcripts | |
| Fmr1 KO mice | 30 mg/kg (i.p.) | Reduction in audiogenic seizures |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating several key signaling pathways downstream of GSK3β.
Wnt/β-catenin Signaling Pathway
GSK3β is a critical negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and subsequent activation of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Anti-inflammatory Signaling in Microglia
In the context of neuroinflammation, this compound demonstrates significant anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways in microglia.
References
In Vitro Characterization of (R)-BRD3731: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for GSK3β.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| GSK3β (wild-type) | Kinase Assay | IC50 | 15 nM | [1] |
| GSK3α | Kinase Assay | IC50 | 215 nM | [1] |
| GSK3β (D133E mutant) | Kinase Assay | IC50 | 53 nM | [1] |
| GSK3β | Cellular Context | Kd | 3.3 µM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| SH-SY5Y | Western Blot | 1-10 µM | Inhibition of CRMP2 phosphorylation | [1] |
| HL-60 | Western Blot | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation | |
| HL-60 | Western Blot | 20 µM | Induced β-catenin S675 phosphorylation | |
| TF-1 | Colony Formation | 10-20 µM | Impaired colony formation | |
| MV4-11 | Colony Formation | 10-20 µM | Increased colony-forming ability |
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize this compound.
GSK3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of this compound against GSK3β.
Materials:
-
GSK3β enzyme
-
GSK3 substrate peptide
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Reaction Buffer containing the GSK3β enzyme to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding 2.5 µL of a solution containing the GSK3 substrate peptide and ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of CRMP2 and β-Catenin Phosphorylation
This protocol outlines the general procedure for analyzing changes in the phosphorylation status of Collapsin Response Mediator Protein 2 (CRMP2) and β-catenin in response to this compound treatment.
Materials:
-
Cell lines (e.g., SH-SY5Y, HL-60)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of CRMP2 and β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Colony Formation Assay
This assay is used to assess the effect of this compound on the anchorage-independent growth of cancer cell lines.
Materials:
-
Cell lines (e.g., TF-1, MV4-11)
-
This compound
-
Cell culture medium and supplements
-
Agar or methylcellulose
-
6-well plates
-
Crystal violet stain
Procedure:
-
Prepare Base Layer: Mix a solution of agar or methylcellulose with cell culture medium to create a semi-solid base layer in each well of a 6-well plate. Allow this layer to solidify.
-
Prepare Cell Layer:
-
Harvest and count the cells.
-
Prepare a single-cell suspension in a mixture of liquid culture medium and a lower concentration of agar or methylcellulose.
-
Incorporate the desired concentrations of this compound or vehicle control into this cell layer mixture.
-
-
Plating: Carefully overlay the cell-containing layer onto the solidified base layer in each well.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-10 days, or until colonies are visible.
-
Colony Staining and Counting:
-
Stain the colonies with crystal violet.
-
Wash the plates to remove excess stain.
-
Count the number of colonies in each well using a microscope.
-
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro characterization.
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Caption: General workflow for the in vitro characterization of this compound.
References
(R)-BRD3731: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), for its application in neuroscience research. This document collates available data on its mechanism of action, pharmacological properties, and effects in preclinical models, presenting it in a structured format to facilitate further investigation and drug development efforts.
Core Mechanism of Action
This compound is a potent and selective inhibitor of GSK3β, a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal development, plasticity, and inflammation.[1][2][3] GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[1][4] While dual inhibitors of GSK3 have been developed, isoform-selective inhibitors like this compound are valuable tools for dissecting the specific roles of GSK3β in physiological and pathological states. The selectivity of this compound for GSK3β allows for a more targeted approach to modulating GSK3 signaling, which is of significant interest in various neurological and psychiatric disorders.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound and its racemate, BRD3731.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Notes | Reference |
| This compound | GSK3β | 1.05 µM | ||
| GSK3α | 6.7 µM | |||
| BRD3731 | GSK3β | 15 nM | 14-fold selectivity for GSK3β over GSK3α. | |
| GSK3α | 215 nM | |||
| GSK3β (D133E mutant) | 53 nM | Reduced potency compared to wild-type. |
Table 2: Cellular Activity
| Compound | Cell Line | Concentration | Effect | Reference |
| BRD3731 | SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation. | |
| BRD3731 | HL-60 | 20 µM | Decreased β-catenin (S33/37/T41) phosphorylation. | |
| 20 µM | Induced β-catenin (S675) phosphorylation. | |||
| BRD3731 | SIM-A9 (microglia) | 10 µM | 20.12% inhibition of LPS-stimulated nitrite production. | |
| 20 µM | 52.78% inhibition of LPS-stimulated nitrite production. | |||
| 40 µM | 59.44% inhibition of LPS-stimulated nitrite production. | |||
| 10 µM | 75.67% inhibition of LPS-induced IL-1β mRNA. | |||
| 20 µM | 92.75% inhibition of LPS-induced IL-1β mRNA. | |||
| 10 µM | 42.14% inhibition of LPS-induced IL-6 mRNA. | |||
| 20 µM | 54.57% inhibition of LPS-induced IL-6 mRNA. | |||
| 10 µM | 40.8% inhibition of LPS-induced TNF-α mRNA. | |||
| 20 µM | 62.87% inhibition of LPS-induced TNF-α mRNA. | |||
| 20 µM | 89.57% reduction in LPS-elevated IL-1β protein. | |||
| 20 µM | 47.85% reduction in LPS-elevated IL-6 protein. | |||
| 20 µM | 74.62% reduction in LPS-elevated TNF-α protein. |
Table 3: In Vivo Activity
| Compound | Animal Model | Dose | Effect | Reference |
| BRD3731 | Fmr1 KO mice | 30 mg/kg (i.p.) | Reduction of audiogenic seizures. |
Signaling Pathways
GSK3β is a critical regulatory kinase in multiple signaling pathways. Inhibition of GSK3β by this compound is expected to modulate these pathways, leading to various downstream effects.
GSK3β Signaling and Regulation
GSK3β activity is regulated by phosphorylation. Phosphorylation at Tyr216 is required for its activation, while phosphorylation at Ser9 by kinases such as Akt leads to its inactivation. This compound acts as an ATP-competitive inhibitor, directly targeting the kinase activity of GSK3β.
Caption: Regulation of GSK3β activity and its inhibition by this compound.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and subsequent transcription of target genes.
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Experimental Protocols and Summaries
Detailed, step-by-step experimental protocols for studies involving this compound are not extensively published. However, the following summaries provide an overview of the methodologies used in key experiments.
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound and BRD3731 against GSK3α and GSK3β.
-
Methodology: While the specific assay format is not detailed in the provided search results, such experiments typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the concentration of inhibitor required for 50% inhibition.
Cellular Assays in SH-SY5Y and HL-60 Cells
-
Objective: To assess the effect of BRD3731 on downstream targets of GSK3β.
-
Cell Lines: SH-SY5Y (human neuroblastoma) and HL-60 (human promyelocytic leukemia).
-
Treatment: Cells were treated with BRD3731 at concentrations of 1-10 µM in SH-SY5Y cells and 20 µM in HL-60 cells.
-
Endpoint Analysis: The phosphorylation status of GSK3β substrates, such as CRMP2 and β-catenin, was determined, likely using Western blotting with phospho-specific antibodies.
Anti-inflammatory Effects in Microglia
-
Objective: To investigate the anti-inflammatory properties of BRD3731 in microglia.
-
Cell Line: SIM-A9 (murine microglia).
-
Experimental Workflow:
-
SIM-A9 cells were treated with various concentrations of BRD3731 (10, 20, 40 µM).
-
Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The levels of inflammatory mediators were quantified.
-
-
Endpoint Analysis:
-
Nitrite Production: Measured as an indicator of nitric oxide production.
-
mRNA Expression: Levels of pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) mRNA were quantified using RT-qPCR.
-
Protein Expression: Levels of secreted cytokines were likely measured by ELISA or similar immunoassays.
-
Cell Viability: An MTT assay was used to assess the cytotoxicity of the compound.
-
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
In Vivo Assessment in a Mouse Model of Fragile X Syndrome
-
Objective: To evaluate the in vivo efficacy of BRD3731 in a mouse model of a neurodevelopmental disorder.
-
Animal Model: Fmr1 knockout (KO) mice, a model for Fragile X syndrome.
-
Treatment: A single intraperitoneal (i.p.) injection of BRD3731 at a dose of 30 mg/kg.
-
Endpoint: The effect on audiogenic seizures (seizures induced by loud noise) was assessed.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of GSK3β in the central nervous system. Its selectivity allows for a more precise interrogation of GSK3β-mediated signaling pathways compared to dual GSK3α/β inhibitors. The available data demonstrates its ability to engage cellular targets and exert anti-inflammatory and neuroprotective effects in preclinical models.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound.
-
Expanding in vivo studies to other models of neurological and psychiatric disorders where GSK3β is implicated, such as Alzheimer's disease, mood disorders, and schizophrenia.
-
Publishing detailed experimental protocols to enhance reproducibility and facilitate further research by the scientific community.
This guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, this information will be crucial for the potential translation of selective GSK3β inhibition into therapeutic strategies for a range of neurological conditions.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Introduction: Glycogen Synthase Kinase-3 (GSK-3) as a Therapeutic Target in CNS Disorders
An in-depth technical guide on the therapeutic potential of (R)-BRD3731 and its related compound, BRD3731, in CNS disorders, designed for researchers, scientists, and drug development professionals.
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine kinase integral to a multitude of cellular processes, including metabolism, cell cycle regulation, and neuronal development.[1][2] In mammals, GSK-3 exists as two isoforms, GSK-3α and GSK-3β, encoded by distinct genes but sharing 95% identity within their kinase domains.[3][4] Unlike many kinases that are activated by signaling events, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition.[1]
Hyperactivity of GSK-3, particularly the GSK-3β isoform, has been strongly implicated in the pathophysiology of numerous Central Nervous System (CNS) disorders. Elevated GSK-3β activity is associated with neurodegeneration, mood and psychiatric disorders, and neurodevelopmental conditions. This hyperactivity can lead to detrimental downstream effects, including hyperphosphorylation of the tau protein (a hallmark of Alzheimer's disease), disruption of Wnt/β-catenin signaling, impaired neurogenesis, and altered synaptic plasticity. Consequently, the selective inhibition of GSK-3β has emerged as a promising therapeutic strategy for a range of neurological and psychiatric conditions.
BRD3731 and this compound: Selective GSK-3β Inhibitors
BRD3731 is a potent and selective inhibitor of GSK-3β. It belongs to the pyrazolodihydropyridine class of compounds and functions as an ATP-competitive inhibitor. Preclinical research has primarily utilized the compound identified as BRD3731, which demonstrates high selectivity for the β-isoform over the α-isoform. The specific enantiomer, this compound, has also been characterized. Both compounds originate from the same patent, with BRD3731 listed as example 272 and this compound as example 273.
Mechanism of Action
The primary mechanism of action for BRD3731 is the direct inhibition of GSK-3β's kinase activity. By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates. GSK-3β is a critical negative regulator in the canonical Wnt signaling pathway; its inhibition leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.
Furthermore, GSK-3β phosphorylates numerous neuronal proteins. Inhibition by BRD3731 has been shown to decrease the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in axonal growth and microtubule dynamics. This modulation of key neuronal substrates underlies its potential to correct pathophysiological signaling in various CNS disorders. In microglia, selective GSK-3β inhibition by BRD3731 elicits an anti-inflammatory response, highlighting another potential therapeutic mechanism.
Preclinical Evidence in CNS Disorders
Preclinical studies have demonstrated the therapeutic potential of BRD3731 in animal models of several CNS disorders.
Fragile X Syndrome
Fragile X syndrome (FXS) is a genetic disorder that causes intellectual disability and behavioral challenges. In the Fmr1 knockout (KO) mouse model of FXS, systemic administration of BRD3731 was shown to produce a significant therapeutic effect. A single intraperitoneal injection of BRD3731 (30 mg/kg) robustly reduced the incidence of audiogenic (sound-induced) seizures, a key phenotype in this model.
Schizophrenia
Alterations in GSK-3 signaling pathways are linked to the pathophysiology of schizophrenia. In a mouse model relevant to schizophrenia that features NMDA receptor hypofunction (Grin1 mutant mice), GSK-3β inhibition reversed deficits in cortical gamma oscillations. Loss of GSK-3β in GABAergic neurons was sufficient to correct these electrophysiological abnormalities and associated cognitive dysfunctions, suggesting that pharmacological inhibitors like BRD3731 could have therapeutic benefits.
Other Potential Applications
Given the central role of GSK-3β in neuro-inflammation, neurodegeneration, and mood regulation, BRD3731 has been proposed as a potential therapeutic agent for post-traumatic stress disorder (PTSD), mood disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Quantitative Data Summary
The following tables summarize the available quantitative data for BRD3731 and its R-enantiomer.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Value | Selectivity (α vs β) | Reference |
|---|---|---|---|---|---|
| BRD3731 | GSK-3β | IC₅₀ | 15 nM | 14-fold | |
| GSK-3α | IC₅₀ | 215 nM | |||
| GSK-3β | Kd (cellular) | 3.3 µM | |||
| This compound | GSK-3β | IC₅₀ | 1.05 µM | 6.4-fold |
| | GSK-3α | IC₅₀ | 6.7 µM | | |
Table 2: Effective Concentrations in Cellular Assays
| Compound | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|
| BRD3731 | SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 µM | |
| HL-60 | Decrease β-catenin (S33/37/T41) phosphorylation | 20 µM |
| | BV2 Microglia | Inhibition of IL-6 mRNA levels | 10-20 µM | |
Table 3: In Vivo Efficacy Data
| Compound | Animal Model | Disorder | Dose & Route | Endpoint | Result | Reference |
|---|
| BRD3731 | Fmr1 KO Mice | Fragile X Syndrome | 30 mg/kg; i.p. | Audiogenic Seizures | Reduction in seizure incidence | |
Key Experimental Methodologies
In Vitro Kinase Assays (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) values for BRD3731 against GSK-3α and GSK-3β were likely determined using standard biochemical kinase assays. These assays typically involve incubating the recombinant kinase with a specific substrate (e.g., a peptide) and ATP (often radiolabeled [γ-³³P]ATP). The inhibitor is added at varying concentrations, and the kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC₅₀ is then calculated from the resulting dose-response curve.
Cellular Phosphorylation Assays
-
Target Cells: Human neuroblastoma SH-SY5Y cells or leukemia HL-60 cells were used.
-
Treatment: Cells were incubated with BRD3731 at specified concentrations (e.g., 1-20 µM) for a set duration (e.g., 24 hours).
-
Analysis: Whole-cell lysates were collected and analyzed by Western blotting. Specific antibodies against phosphorylated forms of target proteins (e.g., phospho-CRMP2, phospho-β-catenin at S33/37/T41) and total proteins were used to determine the effect of the inhibitor on the phosphorylation status of GSK-3β substrates.
Animal Model of Fragile X Syndrome
-
Animal Model: Fmr1 knockout (KO) mice, which lack the FMRP protein, were used. These mice exhibit phenotypes relevant to human FXS, including susceptibility to audiogenic seizures.
-
Drug Administration: BRD3731 was dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
Behavioral Testing: Following drug administration, mice were exposed to a high-intensity acoustic stimulus to induce seizures. The incidence and severity of seizures were recorded and compared between the vehicle-treated and BRD3731-treated groups to assess the compound's anti-seizure efficacy.
Signaling Pathways and Visualizations
// Connections Wnt -> Wnt_Receptor [label="binds"]; Wnt_Receptor -> GSK3B [label="inhibits", color="#EA4335", style=dashed]; Akt -> GSK3B_i [label="phosphorylates (Ser9)\n& inactivates", color="#EA4335"];
BRD3731 -> GSK3B [label="inhibits", color="#EA4335", penwidth=2];
GSK3B -> BetaCatenin [label="phosphorylates", color="#34A853"]; BetaCatenin -> Degradation [label="leads to"]; GSK3B -> CRMP2 [label="phosphorylates", color="#34A853"]; GSK3B -> Tau [label="phosphorylates", color="#34A853"];
{rank=same; BetaCatenin; CRMP2; Tau;}
BetaCatenin -> Transcription [style=invis]; // Logical connection, not direct phosphorylation CRMP2 -> AxonGrowth [style=dashed, label="results in"]; Tau -> Microtubule [style=dashed, label="results in"];
// Invisible edges for layout GSK3B -> GSK3B_i [style=invis]; } END_DOT Caption: GSK-3β signaling pathway and the inhibitory action of this compound.
// Workflow connections Model -> {Vehicle, Treatment} [label="Random Assignment"]; Vehicle -> Test; Treatment -> Test; Test -> Analysis; } END_DOT Caption: Experimental workflow for in vivo testing in the Fragile X syndrome model.
// Workflow connections Culture -> {Treatment, Control}; Treatment -> Lysis; Control -> Lysis; Lysis -> WB; WB -> Quant; } END_DOT Caption: Workflow for assessing CRMP2 phosphorylation in a cellular assay.
Conclusion and Future Directions
BRD3731 has demonstrated significant promise as a selective GSK-3β inhibitor with therapeutic potential in CNS disorders. The preclinical evidence, particularly the reduction of seizures in a Fragile X syndrome model, provides a strong rationale for its further development. Its mechanism of action, centered on the inhibition of a key pathological driver in many neurological diseases, makes it an attractive candidate for multiple indications.
Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies are required to optimize dosing and ensure adequate CNS penetration. Secondly, the therapeutic efficacy of BRD3731 should be evaluated in a broader range of CNS disorder models, including those for Alzheimer's disease, schizophrenia, and bipolar disorder. Finally, further investigation is needed to fully elucidate the downstream consequences of selective GSK-3β inhibition in different neuronal populations and to assess the long-term safety profile of this compound class. These efforts will be critical in translating the preclinical promise of this compound into a viable therapy for patients with debilitating CNS disorders.
References
- 1. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R)-BRD3731 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), in the context of the Wnt signaling pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the signaling pathway and experimental workflows.
Introduction: this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key negative regulator of the canonical Wnt pathway is GSK3β, a serine/threonine kinase that phosphorylates β-catenin, targeting it for proteasomal degradation.
This compound is the R-enantiomer of BRD3731, a potent and selective inhibitor of GSK3β.[1] By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the expression of Wnt target genes, such as c-Myc and Axin2, which are involved in cell proliferation and feedback regulation of the pathway.[3][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its racemic counterpart, BRD3731.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |
| This compound | GSK3β | 1.05 µM | 6.4-fold | [1] |
| GSK3α | 6.7 µM | |||
| BRD3731 | GSK3β | 15 nM | 14.3-fold | |
| GSK3α | 215 nM |
Table 2: Cellular Activity of BRD3731
| Cell Line | Treatment | Effect | Concentration | Reference |
| HL-60 | BRD3731 (24 hours) | Decreased β-catenin phosphorylation at S33/37/T41 | 20 µM | |
| Induced β-catenin phosphorylation at S675 | 20 µM | |||
| SIM-A9 | BRD3731 | Upregulation of c-Myc mRNA | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Wnt signaling pathway.
GSK3β Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory activity of this compound against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK substrate peptide (e.g., ULight-GS (Ser641/pSer657))
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
384-well microplates
-
Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™ or LANCE® Ultra)
-
Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GSK3β enzyme to each well, except for the negative control wells.
-
Add the GSK substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for GSK3β.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence or TR-FRET-based detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of β-Catenin Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of β-catenin in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-β-catenin (Ser33/37/Thr41)
-
Anti-total β-catenin
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin and the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This protocol allows for the quantification of changes in the expression of Wnt target genes following treatment with this compound.
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for Wnt target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described in the western blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
The following diagrams illustrate the Wnt signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Figure 1: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK3β.
Figure 2: A typical experimental workflow for characterizing the effects of this compound on the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AOP-Wiki [aopwiki.org]
- 3. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene Expression Profiling in Mouse Embryonic Stem Cells Reveals Glycogen Synthase Kinase-3-Dependent Targets of Phosphatidylinositol 3-Kinase and Wnt/β-Catenin Signaling Pathways [frontiersin.org]
(R)-BRD3731 and its Potential Impact on Tau Phosphorylation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential effects of (R)-BRD3731, a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, on the phosphorylation of tau protein. Given the critical role of tau hyperphosphorylation in the pathogenesis of Alzheimer's disease and other tauopathies, targeting GSK3β has emerged as a promising therapeutic strategy. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for investigation, and visualizes the relevant biological pathways and workflows.
Introduction: The GSK3β-Tau Axis in Neurodegeneration
Tau is a microtubule-associated protein crucial for maintaining the stability of the neuronal cytoskeleton.[1] In several neurodegenerative diseases, collectively known as tauopathies, tau becomes abnormally hyperphosphorylated. This hyperphosphorylation leads to the detachment of tau from microtubules, their destabilization, and the subsequent aggregation of tau into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][2]
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in this pathological process.[1][3] Increased GSK3β activity is associated with the hyperphosphorylation of tau at multiple disease-associated sites. Consequently, the inhibition of GSK3β is a key area of research for the development of disease-modifying therapies for tauopathies.
This compound has been identified as a selective inhibitor of GSK3β. While direct studies on the effect of this compound on tau phosphorylation are not yet extensively published, its known mechanism of action strongly suggests a potential therapeutic benefit in reducing tau pathology. This guide will, therefore, extrapolate from the known effects of GSK3β inhibition to provide a framework for investigating this compound's potential in this context.
This compound: A Selective GSK3β Inhibitor
This compound is a potent and selective inhibitor of GSK3β. The compound's inhibitory activity has been characterized, demonstrating a clear preference for the β isoform of GSK3 over the α isoform.
| Compound | Target | IC50 | Selectivity (α vs β) |
| This compound | GSK3β | 1.05 µM | ~6.4-fold |
| GSK3α | 6.7 µM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data extracted from publicly available sources.
Signaling Pathway: GSK3β-Mediated Tau Phosphorylation
The following diagram illustrates the signaling pathway leading to tau phosphorylation by GSK3β and the proposed point of intervention for this compound. Under pathological conditions, upstream signals can lead to the activation of GSK3β. Active GSK3β then phosphorylates multiple serine and threonine residues on the tau protein, leading to its dissociation from microtubules and subsequent aggregation. This compound, by inhibiting GSK3β, is expected to block this cascade, thereby reducing tau hyperphosphorylation and its downstream pathological consequences.
Experimental Protocols for Assessing the Effects of this compound on Tau Phosphorylation
To investigate the effects of this compound on tau phosphorylation, a series of in vitro and in vivo experiments can be conducted. Below are detailed protocols for key assays.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on GSK3β activity using a purified tau protein as a substrate.
Materials:
-
Recombinant human GSK3β
-
Recombinant human tau protein (full-length or a fragment)
-
This compound
-
ATP
-
Kinase buffer
-
Phospho-specific tau antibodies (e.g., PHF-1 for pSer396/pSer404)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant tau protein, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding recombinant GSK3β and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of tau phosphorylation at different concentrations of this compound.
Cell-Based Assays
These assays assess the ability of this compound to penetrate cells and inhibit GSK3β-mediated tau phosphorylation in a more physiologically relevant context.
Cell Lines:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y) that endogenously express tau.
-
Cells stably overexpressing human tau.
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blot analysis as described in the in vitro kinase assay protocol to detect levels of phosphorylated tau and total tau.
In Vivo Studies in Animal Models
Animal models of tauopathy can be used to evaluate the efficacy of this compound in a living organism.
Animal Models:
-
Transgenic mouse models that overexpress human tau with mutations found in frontotemporal dementia (e.g., P301L or P301S mice).
Procedure:
-
Administer this compound to the transgenic mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Homogenize the brain tissue and prepare lysates.
-
Analyze the levels of phosphorylated and total tau in the brain lysates using Western blotting or ELISA.
-
Immunohistochemistry can also be performed on brain sections to visualize the distribution and levels of phosphorylated tau.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel GSK3β inhibitor like this compound for its effects on tau phosphorylation.
Conclusion and Future Directions
This compound, as a selective GSK3β inhibitor, holds significant promise as a therapeutic agent for Alzheimer's disease and other tauopathies. The experimental framework provided in this guide offers a comprehensive approach to rigorously evaluate its efficacy in reducing tau hyperphosphorylation. Future research should focus on conducting these direct experimental assessments to confirm the therapeutic potential of this compound. Furthermore, investigating the compound's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, will be crucial for its clinical development. The exploration of this compound and similar GSK3β inhibitors represents a critical step forward in the quest for effective treatments for neurodegenerative diseases.
References
- 1. Frontiers | GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy [frontiersin.org]
- 2. Morin attenuates tau hyperphosphorylation by inhibiting GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β-induced Tau pathology drives hippocampal neuronal cell death in Huntington's disease: involvement of astrocyte–neuron interactions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-BRD3731: A Technical Guide
This technical guide provides an in-depth overview of the preclinical data available for (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Notes |
| GSK3β | 1.05 µM | Data extracted from patent US20160375006A1, compound example 273.[1][2] |
| GSK3α | 6.7 µM | Data extracted from patent US20160375006A1, compound example 273.[1][2] |
| GSK3β | 15 nM | Displays 14-fold selectivity for GSK3β over GSK3α.[3] |
| GSK3α | 215 nM | |
| GSK3β (D133E) | 53 nM | Reduced potency observed against this mutant. |
Note: Discrepancies in reported IC50 values may be attributable to different assay conditions or reporting sources.
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Duration | Effect |
| SH-SY5Y | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation. |
| HL-60 | 20 µM | 24 hours | Decreased β-catenin (S33/37/T41) phosphorylation and induced β-catenin (S675) phosphorylation. |
| TF-1 | 10-20 µM | - | Impaired colony formation. |
| MV4-11 | 10-20 µM | - | Increased colony-forming ability. |
| SIM-A9 (microglia) | 10 µM, 20 µM | - | Significant inhibition of LPS-stimulated IL-1β mRNA levels by 75.67% and 92.75%, respectively. |
| SIM-A9 (microglia) | 10 µM, 20 µM | - | Significant inhibition of LPS-stimulated IL-6 mRNA levels by 42.14% and 54.57%, respectively. |
| SIM-A9 (microglia) | 10 µM, 20 µM | - | Reduction in LPS-exacerbated TNF-α levels by 40.8% and 62.87%, respectively. |
| SIM-A9 (microglia) | 10 µM, 20 µM, 40 µM | - | Significant inhibition of LPS-stimulated nitrite production by 20.12%, 52.78%, and 59.44%, respectively. |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Effect |
| Fmr1 KO mice | 30 mg/kg | Intraperitoneal (i.p.) | Reduction in audiogenic seizures. |
Signaling Pathways
This compound primarily modulates the Wnt/β-catenin signaling pathway through its selective inhibition of GSK3β.
Caption: Wnt pathway modulation by this compound.
Experimental Protocols
In Vitro Kinase Assays
While specific proprietary assay details are not fully disclosed in the public domain, the IC50 values for this compound against GSK3α and GSK3β were likely determined using standard biochemical kinase assays. These assays typically involve:
-
Enzyme: Recombinant human GSK3α and GSK3β.
-
Substrate: A specific peptide substrate for GSK3.
-
Detection: Measurement of substrate phosphorylation, often through methods like radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based technologies (e.g., HTRF).
-
Procedure: The inhibitor at various concentrations is incubated with the enzyme and substrate in the presence of ATP. The level of phosphorylation is then quantified to determine the extent of inhibition and calculate the IC50 value.
Cellular Assays
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma)
-
HL-60 (human promyelocytic leukemia)
-
TF-1 (human erythroleukemia)
-
MV4-11 (human biphenotypic B myelomonocytic leukemia)
-
SIM-A9 (murine microglia)
-
-
Phosphorylation Analysis:
-
Objective: To determine the effect of this compound on the phosphorylation of downstream GSK3β substrates.
-
Methodology: Cells (e.g., SH-SY5Y, HL-60) are treated with this compound (1-20 µM) for a specified duration (e.g., 24 hours). Following treatment, cell lysates are prepared and subjected to Western blotting using phospho-specific antibodies against proteins of interest, such as CRMP2 and β-catenin.
-
-
Colony Formation Assay:
-
Objective: To assess the impact of this compound on the clonogenic potential of cancer cell lines.
-
Methodology: Cells (e.g., TF-1, MV4-11) are seeded at low density in semi-solid media (e.g., methylcellulose) containing various concentrations of this compound (10-20 µM). After a suitable incubation period, colonies are stained and counted.
-
-
Anti-Inflammatory Assays in Microglia:
-
Objective: To evaluate the anti-inflammatory effects of this compound in an inflammatory context.
-
Workflow:
Caption: Workflow for assessing anti-inflammatory effects.
-
Methodology: SIM-A9 microglial cells are treated with this compound (10-80 µM) with or without stimulation by lipopolysaccharide (LPS). The production of nitrites (as a measure of nitric oxide) is quantified using the Griess assay. The mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are measured by quantitative PCR. An MTT assay is performed to assess any potential cytotoxicity of the compound.
-
In Vivo Studies
-
Animal Model: Fmr1 knockout (KO) mice, a model for Fragile X syndrome.
-
Dosing and Administration: this compound was administered at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.
-
Endpoint: The study evaluated the effect of the compound on audiogenic seizures, a characteristic phenotype of this mouse model.
-
Vehicle Formulation: For in vivo use, this compound can be formulated in various ways. A common protocol involves:
-
Dissolving the compound in DMSO (10%).
-
Adding PEG300 (40%).
-
Adding Tween-80 (5%).
-
Bringing the final volume with saline (45%). This protocol aims for a clear solution with a solubility of at least 5 mg/mL.
-
Concluding Remarks
This compound is a selective GSK3β inhibitor with demonstrated activity in both in vitro and in vivo preclinical models. Its ability to modulate the Wnt/β-catenin pathway and exert anti-inflammatory effects suggests its potential therapeutic utility in various disease contexts, including neurological disorders and cancer. The data and protocols compiled in this guide are intended to serve as a valuable resource for the scientific community to inform future research and development efforts with this compound.
References
A Technical Guide to (R)-BRD3731 for Research Applications
This technical guide provides an in-depth overview of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), for researchers, scientists, and drug development professionals. This document outlines its procurement, biochemical properties, experimental applications, and the associated signaling pathways.
Procurement and Chemical Properties
This compound is available for research purposes from various chemical suppliers. MedChemExpress is a prominent supplier offering the compound with high purity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2056262-08-7 | MedChemExpress[1] |
| Molecular Formula | C₂₄H₃₁N₃O | MedChemExpress[1] |
| Molecular Weight | 377.52 | MedChemExpress[1] |
| Purity | 98.22% | MedChemExpress[1] |
| Enantiomeric Excess (ee) | 98.64% | MedChemExpress[1] |
Table 2: Supplier Information for this compound
| Supplier | Catalog Number | Available Quantities |
| MedChemExpress | HY-124607 | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg |
Biochemical Activity and Specificity
This compound is a potent inhibitor of GSK3, with a notable selectivity for the GSK3β isoform over GSK3α.
Table 3: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Source |
| GSK3β | 1.05 | MedChemExpress |
| GSK3α | 6.7 | MedChemExpress |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound.
Table 4: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 50 mg/mL | -80°C (6 months), -20°C (1 month) |
In Vivo Formulation Protocol:
For in vivo studies, a clear solution of ≥ 5 mg/mL can be prepared using the following protocol:
-
Add 10% DMSO to the compound.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Add 45% Saline.
Alternatively, a clear solution of ≥ 5 mg/mL can be achieved by:
-
Adding 10% DMSO.
-
Adding 90% (20% SBE-β-CD in saline).
Safety Precautions:
Experimental Protocols
The following protocols are based on the use of the related GSK3β inhibitor, BRD3731, in SIM-A9 microglial cells and can be adapted for this compound.
Cell Culture and Treatment of SIM-A9 Microglia
-
Cell Seeding: Seed SIM-A9 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to acclimate overnight.
-
Inhibitor Pre-treatment: Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 20 µM) for 2 hours.
-
LPS Stimulation: Following pre-treatment, add Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to the media containing the inhibitor to induce microglial activation.
-
Incubation: Incubate the cells for the desired time points for subsequent analysis.
Nitrite Production Assay
To assess the effect of this compound on nitric oxide production, a marker of inflammation:
-
Culture and treat SIM-A9 cells as described above.
-
Collect the cell culture media.
-
Measure nitrite levels in the media using a Griess reagent-based assay.
RNA Isolation and Gene Expression Analysis
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a suitable kit (e.g., QIAzol Lysis Reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA.
-
Real-Time Quantitative PCR (RT-qPCR): Perform RT-qPCR to quantify the mRNA expression levels of target genes involved in inflammation (e.g., TNF-α, IL-1β, IL-6) and other relevant pathways.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the inhibition of GSK3β. In the context of neuroinflammation, particularly in microglia stimulated with LPS, GSK3β plays a pivotal role in regulating the inflammatory response.
GSK3β Signaling in LPS-Stimulated Microglia
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade that activates GSK3β. Activated GSK3β, in turn, can promote the expression of pro-inflammatory cytokines. Inhibition of GSK3β by this compound is expected to attenuate this inflammatory response.
References
Methodological & Application
Application Notes and Protocols for (R)-BRD3731 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway.[1] Its selectivity for GSK3β over its isoform GSK3α makes it a valuable tool for dissecting the specific roles of GSK3β in various biological systems. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein phosphorylation, and colony formation.
Data Presentation
In Vitro Inhibitory Activity of this compound and its Racemate (BRD3731)
| Compound | Target | IC50 | Selectivity (α vs β) | Reference |
| This compound | GSK3β | 1.05 µM | ~6.4-fold | [2] |
| GSK3α | 6.7 µM | [2] | ||
| BRD3731 | GSK3β | 15 nM | ~14-fold | [1][3] |
| GSK3α | 215 nM |
Cellular Effects of BRD3731
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation | |
| HL-60 | 20 µM | 24 hours | Decreased β-catenin (S33/37/T41) phosphorylation | |
| Increased β-catenin (S675) phosphorylation | ||||
| TF-1 | 10-20 µM | 7-10 days | Impaired colony formation | |
| MV4-11 | 10-20 µM | 7-10 days | Increased colony formation | |
| SIM-A9 | 10-80 µM | 24 hours | No significant cytotoxicity (with or without LPS) | |
| 10-20 µM | 24 hours | Significant inhibition of IL-6 and IL-1β mRNA levels | ||
| 10-20 µM | 24 hours | Significant decrease in CD11b and Iba1 mRNA levels |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK3β. In the absence of a Wnt ligand, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate target gene transcription.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound on GSK3β.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is designed to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Analysis of β-catenin Phosphorylation by Western Blot
This protocol details the detection of changes in β-catenin phosphorylation in HL-60 cells following treatment with this compound.
Materials:
-
HL-60 cells
-
This compound
-
Complete culture medium
-
6-well tissue culture plates
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HL-60 cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for 24 hours.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin and the loading control (β-actin).
Colony Formation Assay in Leukemia Cell Lines
This protocol is for assessing the effect of this compound on the clonogenic potential of leukemia cell lines such as TF-1 and MV4-11.
Materials:
-
TF-1 or MV4-11 cells
-
This compound
-
Complete culture medium
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Harvest leukemia cells and resuspend them in complete culture medium at a concentration of 1 x 10⁴ cells/mL.
-
Treatment Incorporation: Add the desired concentrations of this compound (e.g., 10-20 µM) or vehicle control to the cell suspension.
-
Plating in Semi-Solid Medium: Mix the cell suspension with the methylcellulose medium according to the manufacturer's instructions. Dispense 1 mL of the mixture into each 35 mm culture dish.
-
Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-10 days.
-
Colony Counting: After the incubation period, count the number of colonies (defined as clusters of >40 cells) in each dish using an inverted microscope.
-
Data Analysis: Compare the number of colonies in the this compound-treated groups to the vehicle control group to determine the effect on colony-forming ability.
Experimental Workflow and Logical Relationships
The following diagram outlines the logical workflow for investigating the effects of this compound in cell culture.
Caption: A logical workflow for cell-based experiments using this compound.
References
Application Notes and Protocols for (R)-BRD3731 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a preference for the GSK3β isoform. GSK3 is a key serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Dysregulation of GSK3 activity has been implicated in various diseases, such as neurodegenerative disorders, bipolar disorder, and cancer.[1][2] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to probe GSK3β signaling and its cellular consequences.
Mechanism of Action
This compound exerts its inhibitory effect on GSK3β, a constitutively active kinase that plays a crucial role in several signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[1][3] GSK3β phosphorylates a wide range of substrates, often leading to their degradation or inactivation. By inhibiting GSK3β, this compound can modulate the phosphorylation status and activity of these downstream targets. For instance, inhibition of GSK3β by this compound is expected to decrease the phosphorylation of proteins like Collapsin Response Mediator Protein 2 (CRMP2) and prevent the degradation of β-catenin.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound and its racemate, BRD3731.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |
| This compound | GSK3β | 1.05 µM | 6.4-fold | |
| GSK3α | 6.7 µM | |||
| BRD3731 | GSK3β | 15 nM | 14.3-fold | |
| GSK3α | 215 nM |
Table 2: Cellular Activity of BRD3731
| Cell Line | Assay | Concentration Range | Effect | Reference |
| SH-SY5Y | CRMP2 Phosphorylation | 1 - 10 µM | Inhibition of CRMP2 phosphorylation | |
| HL-60 | β-catenin Phosphorylation | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation, Induced β-catenin S675 phosphorylation | |
| TF-1 | Colony Formation | 10 - 20 µM | Impaired colony formation | |
| MV4-11 | Colony Formation | 10 - 20 µM | Increased colony-forming ability | |
| SIM-A9 | Cytotoxicity (MTT Assay) | 10, 20, 40, 80 µM | No significant cytotoxicity | |
| SIM-A9 | Nitrite Production (LPS-stimulated) | 10, 20, 40 µM | Significant inhibition of nitrite production | |
| SIM-A9 | Pro-inflammatory Cytokine mRNA (LPS-stimulated) | 10, 20 µM | Significant inhibition of IL-1β and IL-6 mRNA levels |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GSK3β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro radiometric kinase assay to determine IC50.
Caption: Workflow for Western blot analysis of downstream target phosphorylation.
Experimental Protocols
Protocol 1: In Vitro GSK3β Kinase Assay (Radiometric)
This protocol describes a method to determine the IC50 value of this compound against recombinant GSK3β.
Materials:
-
Recombinant human GSK3β
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EDTA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, combine the following in each well:
-
5 µL of serially diluted this compound or DMSO (vehicle control).
-
10 µL of recombinant GSK3β (final concentration ~5-10 ng/well).
-
10 µL of GSK3 substrate peptide (final concentration ~20-50 µM).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of [γ-³²P]ATP solution (final concentration ~10-50 µM, with ~0.5 µCi per well) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Spot 25 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the P81 paper and measure the radioactivity of each spot using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of CRMP2 and β-catenin Phosphorylation
This protocol details the investigation of this compound's effect on the phosphorylation of downstream GSK3β targets in cultured cells.
Materials:
-
SH-SY5Y or HL-60 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CRMP2 (Thr514), anti-CRMP2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y or HL-60 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or DMSO (vehicle control) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cell Viability MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., SIM-A9)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 20, 40, 80 µM) in fresh medium for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Conclusion
These application notes provide a framework for the in vitro characterization of this compound. The provided protocols for kinase assays, western blotting, and cell viability can be adapted to specific research needs. The optimal concentration of this compound will depend on the specific assay, cell type, and experimental conditions. It is recommended to perform dose-response experiments to determine the most effective concentration for each application.
References
Application Notes and Protocols: (R)-BRD3731 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2] GSK3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell cycle regulation, and neuronal function.[3][4] Dysregulation of GSK3 activity has been implicated in various pathologies, such as non-insulin-dependent diabetes mellitus, neurodegenerative disorders, and psychiatric conditions.[1] this compound's selectivity for the GSK3β isoform makes it a valuable tool for dissecting the specific roles of GSK3β in disease models. These notes provide a summary of its use, established protocols for administration in mouse models, and visualization of its mechanism of action.
Compound Profile and In Vitro Activity
This compound demonstrates significant selectivity for GSK3β over its isoform, GSK3α. This selectivity is crucial for targeted therapeutic strategies and mechanistic studies.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ | Selectivity | Reference |
|---|---|---|---|
| GSK3β | 15 nM | 14-fold vs. GSK3α |
| GSK3α | 215 nM | - | |
Table 2: Summary of In Vitro Experimental Data
| Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| SH-SY5Y | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation | |
| HL-60 | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation; Induced β-catenin S675 phosphorylation |
| SIM-A9 (Microglia) | 10 µM & 20 µM | - | Potent suppression of LPS-induced proinflammatory markers (e.g., IL-1β, IL-6, TNF-α, CD11b, Iba1) | |
Signaling Pathway of this compound
This compound acts by inhibiting GSK3β. In the canonical Wnt signaling pathway, active GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. GSK3β also phosphorylates various other substrates, including Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal development.
Caption: Mechanism of this compound via inhibition of GSK3β and its downstream targets.
In Vivo Administration Protocols
The following protocols are based on studies conducted in a mouse model of Fragile X Syndrome (FXS).
Table 3: Summary of In Vivo Administration in Fmr1 KO Mice
| Parameter | Description | Reference |
|---|---|---|
| Mouse Model | Fmr1 knockout (Fmr1⁻/ʸ) mice | |
| Compound | This compound | |
| Dosage | 30 mg/kg | |
| Route of Admin. | Intraperitoneal (i.p.) injection | |
| Vehicle | 10% DMSO, 45% PEG 400, 45% normal saline | |
| Treatment Regimen | Acute: Single dose, 1 hour before stimulusChronic: Daily injections for 5 consecutive days | |
| Assay | Audiogenic Seizure (AGS) Susceptibility |
| Key Finding | BRD3731 did not significantly reduce seizure activity in the AGS assay in Fmr1⁻/ʸ mice under these protocols, suggesting GSK3α may be the more relevant paralog for this specific phenotype. | |
Protocol 1: Acute Administration of this compound for Behavioral Testing
Objective: To assess the acute effects of GSK3β inhibition on a specific behavioral phenotype.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Normal saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Syringes (1 mL) and needles (e.g., 27-gauge)
-
Analytical balance
-
Vortex mixer
-
Experimental mice (e.g., Fmr1⁻/ʸ and wild-type littermates)
Procedure:
-
Preparation of Vehicle Solution:
-
In a sterile tube, combine 100 µL DMSO, 450 µL PEG 400, and 450 µL normal saline to make 1 mL of vehicle.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Preparation of this compound Dosing Solution (30 mg/kg):
-
Calculate the required amount of this compound. The final injection volume is typically 10 µL/g of mouse body weight. For a 30 mg/kg dose, this corresponds to a concentration of 3 mg/mL.
-
Example Calculation for 1 mL: Weigh 3 mg of this compound powder.
-
Add the powder to 1 mL of the prepared vehicle.
-
Vortex vigorously until the compound is fully dissolved. Prepare this solution fresh on the day of the experiment.
-
-
Animal Dosing:
-
Weigh each mouse immediately before injection to calculate the precise volume needed.
-
Example: For a 25 g mouse, the required volume is 25 g * 10 µL/g = 250 µL.
-
Administer the calculated volume of the this compound solution or vehicle solution via intraperitoneal (i.p.) injection.
-
Ensure proper handling and restraint of the animal to minimize stress.
-
-
Post-Dosing and Behavioral Assay:
-
Return the mouse to its home cage.
-
Wait for the designated pre-treatment time (e.g., 1 hour) to allow for drug absorption and distribution.
-
Perform the behavioral test (e.g., audiogenic seizure induction).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the acute administration experiment in the Fragile X Syndrome mouse model.
Caption: Workflow for acute this compound administration in the Fmr1 KO mouse model.
References
Application Notes and Protocols for Preparing (R)-BRD3731 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Biological Properties of this compound
This compound is a small molecule inhibitor with selectivity for GSK3β over GSK3α.[1] It is a valuable tool for studying the biological roles of GSK3 in various signaling pathways and disease models.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₃O | |
| Molecular Weight | 377.52 g/mol | |
| CAS Number | 2056262-08-7 | |
| Biological Target | GSK3β (IC₅₀ = 1.05 µM), GSK3α (IC₅₀ = 6.7 µM) | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (200 mg/mL, 529.77 mM) | |
| Storage of Solid | Store at -20°C for up to 3 years. | |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 377.52 g/mol / 1000 = 3.7752 mg
-
Weigh the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh the calculated mass of this compound powder into the microcentrifuge tube.
-
-
Dissolve the Compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL.
-
Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.
-
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of GSK3 Inhibition
This compound acts as an inhibitor of GSK3. GSK3 is a key kinase in multiple signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK3 prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and subsequent regulation of gene expression.
Caption: Simplified Wnt/β-catenin pathway showing GSK3 inhibition.
Disclaimer: This protocol is intended for research use only by qualified personnel. Always consult the product-specific safety data sheet (SDS) before handling any chemical compounds. The provided storage and stability information is based on available data and may vary depending on the specific experimental conditions.
References
Application Notes and Protocols for (R)-BRD3731 Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BRD3731 is a potent and selective inhibitor of glycogen synthase kinase 3β (GSK3β), a key enzyme implicated in various cellular processes and disease states. Accurate characterization of its solubility is paramount for the design and execution of reliable in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and other solvent systems, along with comprehensive protocols for solubility determination. Additionally, a diagram of the GSK3β signaling pathway is included to provide context for the compound's mechanism of action.
Data Presentation: Solubility of this compound
The solubility of this compound and its racemic form, BRD3731, has been reported in various solvents. The following table summarizes the available quantitative data. It is important to note that the use of ultrasonic assistance may be required to achieve maximum solubility in DMSO.[1][2]
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| BRD3731 (racemic) | DMSO | 50 mg/mL | 132.44 mM | Ultrasonic assistance is necessary.[1][2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 13.24 mM | Resulted in a clear solution.[3] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 13.24 mM | Resulted in a clear solution. |
| BRD3731 (racemic) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | 13.24 mM | Resulted in a suspended solution; ultrasonic assistance needed. |
Signaling Pathway of this compound
This compound is a selective inhibitor of GSK3β. GSK3β is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular signaling pathways, including the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by compounds such as this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it can modulate gene expression.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO by Kinetic Turbidimetry
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or microplate reader capable of measuring light scattering at 620 nm
-
Multichannel pipettes
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Include wells with DMSO only as a blank control.
-
Add Buffer: Add PBS to each well to achieve the desired final concentrations of this compound.
-
Mix and Incubate: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. A significant increase in light scattering compared to the blank indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity.
Protocol 2: Determination of Thermodynamic Solubility of this compound in DMSO by HPLC-UV
This method determines the equilibrium solubility, which is a more accurate measure.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical standard of this compound
Procedure:
-
Prepare Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of DMSO (e.g., 1 mL).
-
Equilibration: Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC-UV method.
-
Analysis: Analyze the diluted sample by HPLC-UV.
-
Quantification: Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. Calculate the original solubility in DMSO by applying the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
References
Application Notes and Protocols for (R)-BRD3731 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes within the central nervous system. GSK-3β is a key regulator of neuronal development, plasticity, and survival.[1][2][3] Its hyperactivity has been linked to the pathophysiology of various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[1][4] These application notes provide detailed protocols and guidelines for the utilization of this compound in primary neuron cultures to investigate its effects on neuronal signaling, function, and viability.
Mechanism of Action
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation at Serine 9. Signaling pathways, such as those initiated by growth factors (e.g., via PI3K/Akt), lead to the phosphorylation and inactivation of GSK-3β. In its active state, GSK-3β phosphorylates a wide array of substrates, often marking them for degradation or altering their function. A well-characterized example is the Wnt/β-catenin pathway, where active GSK-3β phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Inhibition of GSK-3β by compounds like this compound prevents this phosphorylation, allowing β-catenin to accumulate, translocate to the nucleus, and regulate gene expression.
Applications in Primary Neuron Cultures
The use of this compound in primary neuron cultures can facilitate the investigation of:
-
Neuroprotection: Assessing the protective effects of GSK-3β inhibition against various insults, such as excitotoxicity, oxidative stress, and neuroinflammation.
-
Neurite Outgrowth and Axonogenesis: Studying the role of GSK-3β in regulating neuronal polarity, axon formation, and neurite extension.
-
Synaptic Plasticity: Examining the impact of GSK-3β inhibition on synaptic function and plasticity, including the regulation of neurotransmitter receptors.
-
Neuroinflammation: Investigating the anti-inflammatory effects of this compound in microglia and its indirect effects on neurons.
-
Signal Transduction: Elucidating the role of GSK-3β in various signaling pathways, including Wnt/β-catenin and Nrf2.
Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for GSK-3 inhibitors in primary neuron cultures, which can serve as a starting point for experiments with this compound.
| Parameter | Value Range | Application | Reference Compound(s) |
| Effective Concentration | 1 µM - 20 µM | Inhibition of inflammatory markers in microglia | BRD3731 |
| 10 nM - 30 nM | Modulation of axon growth and branching in DRG neurons | 6-bromoindirubin-3′-acetoxime | |
| 3 µM - 7.5 µM | Promotion of neurite outgrowth | SB415286, Lithium | |
| 5 µM - 10 µM | Induction of multiple axons in enteric neurons | SB216763, SB415286 | |
| Incubation Time | 24 hours | Neurite outgrowth assays | SB415286 |
| 14 hours | Axon re-growth after inhibitor washout | 6-bromoindirubin-3′-acetoxime | |
| 6 days | Long-term effects on neuronal morphology | 6-bromoindirubin-3′-acetoxime | |
| Observed Effects | Increased nuclear β-catenin | Wnt pathway activation | BRD3731 |
| Decreased IL-6, TNF-α, IL-1β mRNA | Anti-inflammatory response | BRD3731 | |
| Increased HO-1 expression | Nrf2 pathway activation | BRD3731 | |
| Promotion of neurite outgrowth on inhibitory substrates | Axon growth | SB415286 | |
| Altered neuronal polarity (multiple axons) | Neuronal development | SB216763, SB415286 |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.
-
Materials:
-
Timed-pregnant rat (E18) or mouse (E15.5)
-
Dissection medium: Hibernate-E medium (or equivalent)
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (or Poly-L-Lysine) and Laminin
-
-
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a partial media change every 2-3 days. Cultures are typically ready for experiments between DIV (days in vitro) 6 and 7.
-
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the general steps for treating cultured neurons with this compound.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in pre-warmed, fresh culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24 hours).
-
Protocol 3: Immunofluorescence Staining for Neuronal Morphology
This protocol can be used to visualize the effects of this compound on neurite outgrowth and neuronal polarity.
-
Materials:
-
Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-Tau1 for axons)
-
Fluorescently-labeled secondary antibodies
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking solution: 0.25% Triton X-100 and 5% normal goat serum in PBS
-
Mounting medium with DAPI
-
-
Procedure:
-
After treatment, wash the neurons grown on coverslips twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Protocol 4: Western Blotting for Protein Expression and Phosphorylation
This protocol allows for the quantification of changes in protein levels and phosphorylation status following this compound treatment.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: GSK-3β signaling pathway and points of regulation.
Caption: General experimental workflow for using this compound.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BRD3731 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes, including the regulation of synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Dysregulation of GSK3β activity has been linked to various neurological and psychiatric disorders. This compound provides a valuable pharmacological tool to investigate the specific roles of GSK3β in synaptic function and to explore its therapeutic potential.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
GSK3β is a key downstream effector in multiple signaling pathways. In the context of synaptic plasticity, GSK3β activity is associated with the promotion of LTD and the suppression of LTP. It exerts its effects through the phosphorylation of various substrates involved in neurotransmitter receptor trafficking and cytoskeletal dynamics.
Inhibition of GSK3β by this compound is expected to prevent the induction of LTD and potentially facilitate LTP under certain conditions. This is primarily achieved by modulating the surface expression of AMPA and NMDA receptors, key mediators of excitatory synaptic transmission. Specifically, GSK3β inhibition has been shown to prevent the internalization of NMDA receptors and affect AMPA receptor trafficking, processes crucial for the expression of LTD.
Data Presentation
Quantitative Data for this compound and Related Compounds
| Compound | Target | IC50 | Cellular Activity/Concentration | Reference |
| This compound | GSK3β | 15 nM | 1-10 µM (inhibits CRMP2 phosphorylation in SH-SY5Y cells) | [1][2] |
| GSK3α | 215 nM | 20 µM (decreases β-catenin phosphorylation in HL-60 cells) | [1][2] | |
| SB415286 | GSK3 | ~31 nM | 10 µM (prevents LTD induction in hippocampal slices) | [1] |
| Lithium | GSK3 | mM range | Prevents LTD induction | |
| Kenpaullone | GSK3 | ~23 nM | Prevents LTD induction | |
| CT99021 | GSK3 | ~10 nM | 1 µM (reduces NMDA receptor-mediated EPSCs) |
Experimental Protocols
Protocol 1: Electrophysiological Analysis of this compound Effects on Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Animal model (e.g., adult male Wistar rat)
Methodology:
-
Acute Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal in accordance with institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based aCSF).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05 Hz.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 1-10 µM) in aCSF immediately before use.
-
Bath-apply this compound or vehicle control to the slice for a pre-incubation period of 20-30 minutes before LTP induction.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the expression of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
-
Protocol 2: Investigation of this compound on NMDA Receptor-Dependent Long-Term Depression (LTD)
Objective: To assess the ability of this compound to block the induction of LTD.
Methodology:
-
Slice Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 1.
-
This compound Application: Follow step 3 from Protocol 1.
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Post-LTD Recording and Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-LFS.
-
Analyze the data as described in step 5 of Protocol 1, comparing the degree of depression between the this compound and vehicle groups.
-
Protocol 3: Analysis of AMPA Receptor Trafficking
Objective: To examine the effect of this compound on the surface expression of AMPA receptors in cultured neurons.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
This compound
-
Antibodies against the extracellular domain of AMPA receptor subunits (e.g., GluA1, GluA2)
-
Fixatives (e.g., paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Methodology:
-
Neuronal Culture and Treatment:
-
Culture primary neurons on coverslips.
-
Treat mature neurons (e.g., DIV 14-21) with this compound (e.g., 1-10 µM) or vehicle for the desired duration (e.g., 24 hours).
-
-
Surface Receptor Labeling:
-
Incubate live neurons with an antibody targeting an extracellular epitope of an AMPA receptor subunit to label surface receptors.
-
Wash cells to remove unbound primary antibody.
-
Fix the cells with 4% paraformaldehyde.
-
-
Total Receptor Labeling (Optional):
-
Permeabilize a separate set of fixed cells with Triton X-100.
-
Incubate with the same primary antibody to label both surface and intracellular receptors.
-
-
Immunofluorescence and Imaging:
-
Incubate all coverslips with a fluorescently labeled secondary antibody.
-
Mount coverslips and acquire images using a confocal microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and/or the number and size of puncta corresponding to surface and total AMPA receptors.
-
Compare the ratio of surface to total receptor expression between this compound-treated and control neurons.
-
Visualizations
Caption: Signaling pathway of NMDA receptor-dependent LTD and the inhibitory action of this compound on GSK3β.
Caption: Experimental workflow for studying the effects of this compound on synaptic plasticity using electrophysiology.
Caption: Logical relationship between GSK3β activity and the propensity for long-term depression (LTD).
References
Assessing the In Vivo Efficacy of (R)-BRD3731: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine-threonine kinase implicated in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3β is a key component of the Wnt/β-catenin signaling pathway and also plays a crucial role in neuronal function. Dysregulation of GSK3β activity has been linked to various disorders, including neurodevelopmental conditions like Fragile X syndrome, neurodegenerative diseases, and cancer. These application notes provide a comprehensive overview of the in vivo assessment of this compound, with a focus on its potential therapeutic effects in a preclinical model of Fragile X syndrome.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of GSK3β. In the canonical Wnt signaling pathway, GSK3β, as part of a destruction complex with Axin, APC, and CK1, phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it activates the transcription of target genes.
Another key substrate of GSK3β is the Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neuronal polarity and axon growth. GSK3β phosphorylates CRMP2, which inhibits its activity. By inhibiting GSK3β, this compound can modulate the phosphorylation state of CRMP2, thereby influencing neuronal development and function.
Quantitative Data Summary
The in vivo efficacy of GSK3β inhibition in the context of Fragile X syndrome, particularly concerning the audiogenic seizure (AGS) phenotype in Fmr1 knockout (KO) mice, has yielded conflicting results in the scientific literature. This section summarizes the available data to provide a clear and objective overview.
| Compound | Target | Animal Model | Phenotype | Dose | Route | Outcome | Reference |
| BRD3731 | GSK3β | Fmr1 KO Mice | Audiogenic Seizures | 30 mg/kg | i.p. | Reduction in audiogenic seizures | [1] |
| BRD0705 | GSK3α | Fmr1 KO Mice | Audiogenic Seizures | 30 mg/kg | i.p. | Normalizes audiogenic seizure susceptibility | [2] |
| Unnamed GSK3β inhibitor | GSK3β | Fmr1 KO Mice | Audiogenic Seizures | Not specified | Not specified | Did not correct audiogenic seizures | [3] |
| SB216763 | GSK3α/β | Fmr1 KO Mice | Audiogenic Seizures | 30 mg/kg | i.p. | Attenuated audiogenic seizures | [4] |
| AFC03127 | GSK3 | Fmr1 KO Mice | Audiogenic Seizures | 10 mg/kg | i.p. | Did not attenuate audiogenic seizures | [4] |
Note: The conflicting findings regarding the efficacy of GSK3β inhibition on audiogenic seizures in Fmr1 KO mice highlight the complexity of the underlying biology and the need for further investigation to delineate the precise roles of GSK3 isoforms in this phenotype. Researchers should consider these discrepancies when designing and interpreting their own experiments.
Experimental Protocols
In Vivo Administration of this compound
Objective: To administer this compound to mice for in vivo efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose in water)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the animals.
-
Suspend the compound in the chosen vehicle. For example, for a 10 ml/kg injection volume, a 3 mg/ml solution is required for a 30 mg/kg dose.
-
Vortex the suspension thoroughly to ensure uniformity.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to determine the precise injection volume.
-
Administer the this compound suspension via intraperitoneal (i.p.) injection. The lower right quadrant of the abdomen is the preferred injection site to avoid injury to internal organs.
-
For acute efficacy studies, a single injection is typically administered a specific time before the behavioral assessment (e.g., 30 minutes).
-
Audiogenic Seizure Induction and Assessment in Fmr1 KO Mice
Objective: To assess the in vivo efficacy of this compound in a mouse model of Fragile X syndrome by measuring its effect on audiogenic seizures.
Animal Model: Fmr1 knockout (KO) mice and wild-type (WT) littermates. The peak sensitivity to audiogenic seizures in many Fmr1 KO mouse strains is between postnatal day 21 (P21) and P45.
Materials:
-
A sound-attenuating chamber
-
A high-intensity sound source (e.g., personal alarm capable of producing ~118-120 dB)
-
Video recording equipment
-
Stopwatch
Procedure:
-
Habituation: Place the mouse in the testing chamber and allow it to acclimate for a short period (e.g., 1-2 minutes).
-
Sound Exposure: Activate the sound source for a defined period (e.g., 2-3 minutes).
-
Behavioral Scoring: Video record the entire session and score the animal's behavior based on a predefined seizure severity scale. A commonly used scale is:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (paddling of limbs).
-
3: Tonic seizure (rigid extension of limbs and tail).
-
4: Respiratory arrest/death.
-
-
Data Analysis: The primary endpoints are typically the incidence of seizures (percentage of animals exhibiting a seizure of score ≥ 2) and the mean seizure severity score for each treatment group. Statistical analysis can be performed using Fisher's exact test for incidence and a non-parametric test (e.g., Mann-Whitney U test) for seizure scores.
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pGSK3β Following (R)-BRD3731 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell signaling, and neuronal function.[1][2] Its activity is tightly regulated, often through inhibitory phosphorylation at the Ser9 residue. Dysregulation of GSK3β has been implicated in various pathologies, making it a significant target for drug development.[1][2][3] (R)-BRD3731 is a selective inhibitor of GSK3β, offering a valuable tool for investigating the kinase's role in cellular pathways. This document provides a detailed protocol for performing Western blot analysis to detect changes in the phosphorylation of GSK3β at Ser9 (pGSK3β) in response to treatment with this compound.
Signaling Pathway of this compound and GSK3β
This compound acts as a selective inhibitor of GSK3β. Typically, GSK3β is constitutively active and phosphorylates a wide range of substrates. Upon inhibition by molecules like this compound, the downstream phosphorylation events catalyzed by GSK3β are reduced. A common regulatory mechanism for GSK3β itself is inhibitory phosphorylation at Ser9, often mediated by upstream kinases such as Akt. This protocol focuses on detecting this specific phosphorylation event, which is a hallmark of GSK3β inhibition.
Caption: Signaling pathway of GSK3β inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pGSK3β (Ser9).
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pGSK3β (Ser9)
-
Mouse or Rabbit anti-total GSK3β
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. b. Prepare working concentrations of this compound in cell culture medium. Based on published data, a concentration range of 1-20 µM can be effective. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell type. c. Treat cells with this compound or vehicle control (DMSO) for the desired time (e.g., 1, 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish. c. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. To a calculated volume of lysate (containing 20-30 µg of protein), add the appropriate volume of Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is pre-activated with methanol.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against pGSK3β (Ser9) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle shaking. c. Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20). d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed for total GSK3β and a loading control like β-actin. d. Quantify the band intensities using image analysis software. Normalize the pGSK3β signal to the total GSK3β signal.
Western Blot Workflow
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison. The results should show the relative levels of pGSK3β normalized to total GSK3β.
| Treatment Group | Concentration (µM) | pGSK3β / Total GSK3β (Relative Fold Change) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 1.85 | ± 0.21 |
| This compound | 5 | 3.50 | ± 0.35 |
| This compound | 10 | 5.20 | ± 0.48 |
| This compound | 20 | 5.15 | ± 0.51 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
No or weak signal:
-
Ensure efficient protein extraction and accurate quantification.
-
Optimize antibody concentrations and incubation times.
-
Check the activity of the HRP-conjugated secondary antibody and ECL substrate.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Ensure the blocking buffer is fresh and effective.
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Ensure the blocking step is performed adequately.
-
References
Application Notes and Protocols for Immunofluorescence Staining to Investigate the Effects of (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). As this compound is a non-fluorescent small molecule, this document details an indirect immunofluorescence approach to visualize and quantify the downstream consequences of GSK3β inhibition.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of GSK3β, a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] GSK3β is a key component of several signaling pathways, most notably the Wnt/β-catenin pathway.[1] In unstimulated cells, GSK3β is constitutively active and phosphorylates its substrates, often targeting them for degradation. Inhibition of GSK3β by this compound can lead to the accumulation and altered localization of these downstream targets.
Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of key proteins within these signaling pathways. Following treatment with this compound, IF can be employed to monitor changes in the phosphorylation state and localization of GSK3β substrates, providing insights into the compound's mechanism of action and its impact on cellular function.
Key Applications for Immunofluorescence with this compound
-
Wnt/β-catenin Pathway Activation: Visualize the nuclear translocation of β-catenin following GSK3β inhibition.
-
Neuronal Signaling: Investigate changes in the phosphorylation of neuronal proteins such as CRMP2.[1][2]
-
Cell Cycle Analysis: Examine the effects of GSK3β inhibition on the localization of cell cycle-related proteins.
-
Drug Discovery: Screen for and characterize the cellular effects of potential GSK3β inhibitors.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound in cell-based assays, based on available data.
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ |
| GSK3β | 1.05 µM |
| GSK3α | 6.7 µM |
(Data sourced from MedChemExpress)[3]
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Application | Concentration Range | Incubation Time |
| Inhibition of CRMP2 Phosphorylation | 1-10 µM | 24 hours |
| Modulation of β-catenin Phosphorylation | 20 µM | 24 hours |
(Data based on studies in SH-SY5Y and HL-60 cells, respectively)
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling with this compound.
Caption: Immunofluorescence workflow after this compound treatment.
Detailed Experimental Protocol
This protocol provides a general framework for immunofluorescence staining of cultured cells treated with this compound. Optimization of parameters such as cell type, antibody concentrations, and incubation times may be required.
Materials
-
This compound
-
Cell culture medium and supplements
-
Sterile glass coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-CRMP2)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound (or vehicle control) for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Data Analysis and Interpretation
Quantitative analysis of immunofluorescence images can provide valuable insights into the effects of this compound. This can include:
-
Intensity Measurements: Quantify the fluorescence intensity of the target protein in different cellular compartments.
-
Colocalization Analysis: Determine the degree of spatial overlap between two or more fluorescently labeled proteins.
-
Nuclear Translocation Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence for proteins like β-catenin.
By following these application notes and protocols, researchers can effectively utilize immunofluorescence to elucidate the cellular mechanisms of action of the GSK3β inhibitor, this compound.
References
Application Notes and Protocols for Long-Term Studies of (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. Its dysregulation has been linked to various pathologies such as neurodegenerative diseases, psychiatric disorders, and cancer. These application notes provide a comprehensive framework for designing and executing long-term in vitro and in vivo studies to evaluate the chronic effects of this compound. The protocols outlined below are intended to serve as a detailed guide for assessing the compound's long-term efficacy, safety, and mechanism of action.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits GSK3β, which is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1]
Long-Term In Vitro Studies
Application Note
Long-term in vitro studies are crucial for understanding the sustained cellular effects of this compound. These studies can reveal adaptive responses, potential for resistance development, and chronic toxicity. The human neuroblastoma cell line SH-SY5Y is a suitable model for neuro-related investigations, as it can be differentiated into a neuronal phenotype and maintained in culture for extended periods.[2][3]
Experimental Workflow: Long-Term In Vitro Study
Protocol 1: Long-Term Culture and Treatment of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (RA) for differentiation
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates
-
MTT reagent
-
Lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard DMEM/F12 medium.
-
To induce differentiation, treat cells with 10 µM retinoic acid for 5-7 days.[3]
-
Maintain differentiated cells in a low-serum medium.
-
-
Long-Term Treatment:
-
Seed differentiated SH-SY5Y cells at a low density in multi-well plates.
-
Initiate treatment with a range of concentrations of this compound (e.g., 1-10 µM) or vehicle control.[1]
-
Replace the medium containing fresh compound every 2-3 days.
-
Passage cells as they approach confluence, re-plating a fraction of the cell population to continue the treatment.
-
-
Weekly Monitoring:
-
Assess cell viability using the MTT assay.
-
Monitor cell morphology for any signs of cytotoxicity or phenotypic changes using phase-contrast microscopy.
-
-
Endpoint Analysis (e.g., at 4, 8, and 12 weeks):
-
Harvest cells for downstream analysis.
-
Perform Western blotting to analyze the phosphorylation status of β-catenin and total β-catenin levels.
-
Conduct a TCF/LEF luciferase reporter assay to measure Wnt pathway activity.
-
Analyze conditioned media for secreted cytokines using ELISA to assess inflammatory responses.
-
Perform RNA sequencing to identify global changes in gene expression.
-
Data Presentation: In Vitro Quantitative Data
| Time Point | Treatment Group | Cell Viability (% of Control) | p-β-catenin/Total β-catenin (Fold Change) | TCF/LEF Reporter Activity (Fold Induction) | IL-6 Secretion (pg/mL) |
| Week 4 | Vehicle | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 50 ± 8.5 |
| This compound (1 µM) | 98 ± 4.8 | 3.5 ± 0.4 | 5.2 ± 0.6 | 45 ± 7.1 | |
| This compound (10 µM) | 95 ± 6.1 | 8.2 ± 0.9 | 12.6 ± 1.5 | 38 ± 6.3 | |
| Week 8 | Vehicle | 100 ± 6.5 | 1.0 ± 0.2 | 1.0 ± 0.3 | 55 ± 9.2 |
| This compound (1 µM) | 96 ± 5.9 | 3.8 ± 0.5 | 5.8 ± 0.7 | 42 ± 6.8 | |
| This compound (10 µM) | 92 ± 7.3 | 9.1 ± 1.1 | 14.1 ± 1.8 | 35 ± 5.9 | |
| Week 12 | Vehicle | 100 ± 7.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 60 ± 10.1 |
| This compound (1 µM) | 94 ± 6.3 | 4.1 ± 0.6 | 6.2 ± 0.8 | 40 ± 6.5 | |
| This compound (10 µM) | 89 ± 8.0 | 9.8 ± 1.3 | 15.5 ± 2.1 | 32 ± 5.4 |
Long-Term In Vivo Studies
Application Note
Long-term in vivo studies are essential for evaluating the systemic effects, therapeutic efficacy, and safety profile of this compound in a whole-organism context. These studies should be designed to monitor for both on-target and potential off-target effects over an extended period. The choice of animal model will depend on the therapeutic area of interest (e.g., mouse models of Alzheimer's disease for neurodegeneration). Chronic toxicity studies are also critical to identify any potential long-term adverse effects.
Experimental Workflow: Long-Term In Vivo Study
Protocol 2: Chronic Dosing and Efficacy Study in a Mouse Model of Neurodegeneration
Materials:
-
Appropriate mouse model (e.g., 5xFAD for Alzheimer's disease)
-
This compound
-
Vehicle for in vivo administration
-
Equipment for behavioral testing (e.g., Morris water maze)
-
In vivo imaging system and appropriate probes for neuroinflammation
-
Standard surgical and necropsy tools
-
Materials for blood and tissue collection and processing
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the facility for at least one week before the start of the study.
-
Randomly assign animals to treatment groups (vehicle, low dose this compound, high dose this compound).
-
-
Chronic Dosing:
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for the duration of the study (e.g., 3-6 months).
-
-
Regular Monitoring:
-
Monitor body weight and clinical signs of toxicity at least three times per week.
-
Perform behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) at baseline and at regular intervals throughout the study.
-
Conduct in vivo imaging to monitor neuroinflammation at specified time points.
-
-
Interim and Final Endpoints:
-
At interim and final time points, euthanize a subset of animals.
-
Collect blood for complete blood count and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Collect brain tissue for biomarker analysis, including levels of phosphorylated and total β-catenin, and markers of neuroinflammation (e.g., Iba1, GFAP, TNF-α).
-
Data Presentation: In Vivo Quantitative Data
| Time Point | Treatment Group | Body Weight Change (%) | Morris Water Maze (Escape Latency, s) | Neuroinflammation (Bioluminescence, photons/s) | Hippocampal p-β-catenin (Fold Change) |
| Month 3 | Vehicle | 5.2 ± 1.5 | 45.3 ± 5.8 | 1.5e6 ± 0.3e6 | 1.0 ± 0.2 |
| This compound (Low Dose) | 4.9 ± 1.3 | 32.1 ± 4.5 | 1.1e6 ± 0.2e6 | 2.8 ± 0.4 | |
| This compound (High Dose) | 4.5 ± 1.8 | 25.6 ± 3.9 | 0.8e6 ± 0.1e6 | 5.1 ± 0.7 | |
| Month 6 | Vehicle | 8.1 ± 2.1 | 52.8 ± 6.3 | 2.1e6 ± 0.4e6 | 1.0 ± 0.3 |
| This compound (Low Dose) | 7.8 ± 1.9 | 38.4 ± 5.1 | 1.5e6 ± 0.3e6 | 3.2 ± 0.5 | |
| This compound (High Dose) | 7.2 ± 2.4 | 29.7 ± 4.2 | 1.0e6 ± 0.2e6 | 5.9 ± 0.9 |
Key Experimental Protocols
Protocol 3: Western Blot for Phosphorylated β-Catenin
Procedure:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated β-catenin (e.g., Ser33/37/Thr41) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total β-catenin and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 4: TCF/LEF Luciferase Reporter Assay
Procedure:
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector.
-
Treatment: After 24 hours, treat the cells with this compound or vehicle for the desired duration.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.
References
Application Notes and Protocols for (R)-BRD3731 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including neurodegenerative diseases, bipolar disorder, and diabetes. High-throughput screening (HTS) assays are crucial for the discovery and characterization of small molecule inhibitors like this compound. These application notes provide detailed protocols for biochemical and cell-based HTS assays to identify and characterize GSK3β inhibitors, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data for this compound and representative HTS assay parameters for GSK3β inhibitor screening.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Selectivity (vs. GSK3α) | Source |
| GSK3β | 1.05 µM | ~6.4-fold | [1] |
| GSK3α | 6.7 µM | - | [1] |
Table 2: Typical HTS Assay Performance Metrics for GSK3β Inhibition Assays
| Parameter | Value | Description | Source |
| Z' Factor | ≥ 0.5 | A measure of assay quality and statistical effect size. | [2] |
| Signal-to-Noise (S/N) Ratio | > 5 | The ratio of the signal with a control inhibitor to the signal of the negative control. | [2] |
| Hit Rate | 0.5% - 1.0% | The percentage of compounds in a screening library identified as active. | [3] |
| Compound Concentration | 10 µM | Typical single-point screening concentration for primary assays. |
Signaling Pathway
This compound exerts its effects by inhibiting GSK3β, a key regulator in multiple signaling pathways. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is modulated by GSK3β activity. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by molecules like this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
References
Application Notes and Protocols for the CNS Delivery of (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is the R-enantiomer of BRD3731, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a critical serine/threonine kinase implicated in a multitude of cellular processes within the central nervous system (CNS), including neuronal development, synaptic plasticity, and neuroinflammation.[1] Dysregulation of GSK3β activity is associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, mood disorders, and schizophrenia.[1][2] The therapeutic potential of GSK3β inhibitors like this compound in these conditions is an active area of research. A key determinant of their efficacy is the ability to penetrate the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for evaluating its delivery to the central nervous system.
Physicochemical and Pharmacological Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target | Glycogen Synthase Kinase 3β (GSK3β) | [3] |
| IC₅₀ (GSK3β) | 1.05 µM | [3] |
| IC₅₀ (GSK3α) | 6.7 µM | |
| Molecular Formula | C₂₄H₃₁N₃O | |
| Molecular Weight | 377.52 g/mol | |
| Formulation for in vivo use | Can be dissolved in DMSO and further diluted in vehicles like PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively inhibiting the kinase activity of GSK3β. In the CNS, GSK3β is a key regulator of multiple signaling pathways. Its inhibition by this compound can modulate downstream signaling cascades involved in neuroinflammation and synaptic function.
GSK3β Signaling in Neuroinflammation
GSK3β plays a pro-inflammatory role in the brain. Its activation in microglia, the resident immune cells of the CNS, promotes the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. By inhibiting GSK3β, this compound can potentially suppress neuroinflammatory responses.
GSK3β Signaling in Synaptic Function
GSK3β is a crucial negative regulator of synaptic plasticity and neuronal growth. It phosphorylates a wide range of substrates, including cytoskeletal proteins and transcription factors, which can impact synaptic structure and function. Inhibition of GSK3β has been shown to promote synaptic plasticity and may have therapeutic benefits in cognitive disorders.
Experimental Protocols for Assessing CNS Delivery of this compound
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure to determine the concentration of this compound in the brain and plasma over time.
Materials:
-
This compound
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Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
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Male C57BL/6 mice (8-10 weeks old)
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Syringes and needles for administration and blood collection
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EDTA-coated microcentrifuge tubes
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Brain homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Formulation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer a single dose of this compound to mice via the desired route (e.g., intraperitoneal injection at 10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the mice transcardially with ice-cold saline to remove blood from the brain. Harvest the whole brain.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Homogenization: Weigh the brain tissue and homogenize in 4 volumes of ice-cold homogenization buffer. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and store at -80°C until analysis.
-
Sample Analysis: Extract this compound from plasma and brain homogenate supernatant using an appropriate method (e.g., protein precipitation with acetonitrile). Analyze the extracts by a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL). Determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both brain and plasma.
In Situ Brain Perfusion in Mice
This technique allows for the direct measurement of the rate of this compound transport across the BBB, independent of peripheral pharmacokinetics.
Materials:
-
This compound
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Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂)
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Anesthetic (e.g., sodium pentobarbital)
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Perfusion pump
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Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse and expose the common carotid arteries.
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Cannulation: Ligate the external carotid artery and cannulate the common carotid artery with a fine catheter connected to the perfusion pump.
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Perfusion: Initiate the perfusion with the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant flow rate.
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Termination and Sample Collection: After a short perfusion period (e.g., 1-5 minutes), decapitate the mouse and collect the brain.
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Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate.
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Calculation: Calculate the brain uptake clearance (K_in) of this compound, which represents the rate of its transport across the BBB.
Quantitative Data Summary
As specific CNS pharmacokinetic data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their own experimental data.
| Parameter | Brain | Plasma | Reference |
| Cmax (ng/mL or ng/g) | [Insert experimental value] | [Insert experimental value] | [Cite your study] |
| Tmax (h) | [Insert experimental value] | [Insert experimental value] | [Cite your study] |
| AUC₀₋t (ngh/mL or ngh/g) | [Insert experimental value] | [Insert experimental value] | [Cite your study] |
| Brain-to-Plasma Ratio (Kp) | [Insert experimental value] | - | [Cite your study] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | [Insert experimental value] | - | [Cite your study] |
Conclusion
This compound is a promising selective GSK3β inhibitor with therapeutic potential for a range of CNS disorders. The protocols outlined in these application notes provide a robust framework for researchers to evaluate its delivery to the central nervous system, a critical step in its preclinical development. The provided diagrams of the signaling pathways offer a visual guide to its mechanism of action in the context of neuroinflammation and synaptic function. Further studies are warranted to fully elucidate the CNS pharmacokinetics and pharmacodynamics of this compound.
References
Troubleshooting & Optimization
(R)-BRD3731 stability in cell culture media
Welcome to the technical support center for (R)-BRD3731. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.[1] GSK3β is a key regulator in various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[2][3] Inhibition of GSK3β by this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the integrity and activity of this compound, it is crucial to adhere to the recommended storage conditions. Vendor recommendations for stock solutions are summarized in the table below.
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | |
| -20°C | Up to 1 year |
Note: For solutions in DMSO, it is recommended to use them within 6 months when stored at -80°C and within 1 month when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.
Q3: Is there any available data on the stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data, such as the half-life, for this compound in specific cell culture media like DMEM with 10% FBS. The stability of a small molecule in cell culture media can be influenced by several factors including pH, temperature, and the presence of enzymes in serum. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound have not been detailed in the available literature, small molecules can be susceptible to hydrolysis, particularly at non-neutral pH. Additionally, in serum-containing media, enzymatic degradation by proteases and other enzymes is a possibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in cell culture media: The compound may be degrading during the course of the experiment. | 1. Prepare fresh stock solutions from solid compound and store them as recommended (see FAQ Q2). Aliquot stock solutions to minimize freeze-thaw cycles. 2. Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see "Protocol for Assessing this compound Stability in Cell Culture Media"). Consider reducing the incubation time or replenishing the compound during long-term experiments. |
| High variability between experimental replicates | Incomplete dissolution of this compound: The compound may not be fully solubilized in the stock solution or may precipitate upon dilution into aqueous cell culture media. | Ensure complete dissolution of the solid compound in the solvent (e.g., DMSO) by vortexing. When diluting the stock solution into the cell culture medium, add it dropwise while vortexing the medium to prevent precipitation. Visually inspect the final solution for any precipitates. |
| Unexpected off-target effects or cytotoxicity | 1. High concentration of this compound: The concentration used may be too high, leading to non-specific effects. 2. Degradation products may have biological activity: If the compound is unstable, its degradation products could have their own biological or cytotoxic effects. | 1. Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal toxicity. 2. Assess the stability of this compound under your experimental conditions. If degradation is observed, analyze the bioactivity of the media after incubation to see if it contains active degradation products. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C, 5% CO2)
-
HPLC-MS/MS or a suitable analytical method for quantification
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions:
-
Spike the pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
As a control, prepare a similar solution of this compound in PBS.
-
-
Incubation: Incubate both solutions at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to each aliquot.
-
Sample Storage: Store the quenched samples at -80°C until analysis.
-
Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated analytical method such as LC-MS/MS.
-
Plot the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
From this data, you can determine the half-life (t½) of the compound in your specific cell culture medium.
-
Visualizations
Signaling Pathway of GSK3β Inhibition by this compound
Caption: Wnt signaling pathway and the role of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
References
potential off-target effects of (R)-BRD3731
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (R)-BRD3731, a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). It also shows inhibitory activity against the GSK3α isoform, but with lower potency.
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations (IC50) for this compound are as follows:
| Target | IC50 (µM) |
| GSK3β | 1.05[1][2] |
| GSK3α | 6.7[1][2] |
Q3: I am observing a phenotype in my cell-based assay that is not consistent with known GSK3β signaling. Could this be due to off-target effects?
A3: Yes, an unexpected phenotype is a common indicator of potential off-target effects. While this compound is designed to be selective for GSK3β, like most kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations. To investigate this, consider the following:
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Dose-response experiment: Determine if the unexpected phenotype occurs at a similar concentration range as the on-target effect. A significant discrepancy in potency may suggest an off-target interaction.
-
Use of a structurally different GSK3β inhibitor: If a different GSK3β inhibitor with a distinct chemical scaffold does not reproduce the phenotype, it is more likely an off-target effect of this compound.
-
Rescue experiment: Overexpression of GSK3β should rescue the on-target phenotype. If the unexpected phenotype persists, it may be due to off-target activity.
Q4: My cells are showing signs of toxicity at the concentration of this compound I am using. How can I determine if this is an off-target effect?
A4: Unexplained cellular toxicity can be a result of off-target effects. To troubleshoot this:
-
Perform a dose-response curve for toxicity: This will help determine if the toxicity is concentration-dependent.
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Compare with other GSK3β inhibitors: Test if other selective GSK3β inhibitors induce similar toxicity at equivalent on-target inhibitory concentrations.
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Cell line comparison: Use a cell line that does not express GSK3β (if available) as a counter-screen. If toxicity persists, it is likely due to off-target effects.
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Broad off-target screening: Consider performing a broad kinase screen or a safety pharmacology panel to identify potential unintended targets that could be mediating the toxic effects.
Q5: I am seeing inconsistent results between my biochemical and cellular assays with this compound. What could be the reason?
A5: Discrepancies between in vitro and cellular assays are common and can be due to several factors:
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ATP Concentration: Biochemical assays are often performed at ATP concentrations lower than physiological levels. Since many kinase inhibitors are ATP-competitive, a compound that appears potent in a low-ATP biochemical assay may be less effective in the high-ATP environment of a cell.
-
Cellular permeability and efflux: this compound may have poor cell permeability or be actively transported out of the cells, resulting in a lower intracellular concentration than expected.
-
Protein binding: The compound may bind to other proteins in the cell or in the culture medium, reducing its free concentration available to bind to GSK3β.
-
Activation of compensatory signaling pathways: Inhibition of GSK3β can sometimes lead to the activation of feedback loops or other signaling pathways that may mask the expected phenotype.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Unexpected or inconsistent cellular phenotype | Off-target effects of this compound | 1. Perform a dose-response curve for both on-target and off-target phenotypes.2. Use a structurally unrelated GSK3β inhibitor.3. Perform a rescue experiment by overexpressing GSK3β. | 1. Determine if potency differs significantly.2. Confirmation of on-target vs. off-target effect.3. Reversal of on-target, but not off-target, phenotype. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for activation of known feedback loops (e.g., increased phosphorylation of upstream kinases).2. Perform a time-course experiment to observe the dynamics of the signaling response. | 1. Identification of activated compensatory pathways.2. Understanding the temporal response to inhibition. | |
| Cellular toxicity at effective concentrations | Off-target toxicity | 1. Perform a broad kinase selectivity screen (see Protocol 1).2. Test in a cell line lacking the primary target (if available). | 1. Identification of unintended targets that may mediate toxicity.2. Confirmation that toxicity is independent of the intended target. |
| Inappropriate dosage | 1. Titrate this compound to the lowest effective concentration for on-target activity. | 1. Reduction of toxicity while maintaining the desired on-target effect. | |
| Discrepancy between biochemical and cellular assay results | Different ATP concentrations | 1. Perform the biochemical kinase assay with ATP concentration matching physiological levels (~1-10 mM). | 1. More accurate IC50 value that is more comparable to cellular potency. |
| Poor cell permeability or active efflux | 1. Use a cell permeability assay.2. Use inhibitors of drug efflux pumps. | 1. Determine the intracellular concentration of this compound.2. Potentiation of the cellular effect if efflux is a factor. |
Quantitative Data on Off-Target Effects
While comprehensive kinome-wide selectivity data for this compound is not publicly available, the following table provides an example of such data for a different highly selective GSK3 inhibitor, CHIR-99021 , to illustrate how off-target data is presented. This is for illustrative purposes only and does not represent the off-target profile of this compound.
Table 1: Example Kinase Selectivity Profile for CHIR-99021
| Kinase Target | IC50 (nM) | Selectivity vs. GSK3β | Notes |
| GSK3β (On-Target) | 6.7 | 1x | Primary Target |
| GSK3α | 10 | ~1.5x | High affinity for both GSK3 isoforms |
| CLK2 | 980 | ~146x | Moderate off-target activity |
| FLT3 | 1,200 | ~179x | Moderate off-target activity |
| CDK2 | >10,000 | >1,492x | Minimal off-target activity |
| ERK2 | >10,000 | >1,492x | Minimal off-target activity |
This table is a representative example and does not reflect the actual off-target profile of this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Materials:
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This compound
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Recombinant kinases
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Kinase-specific substrates
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ADP-Glo™ Kinase Assay Kit (Promega)
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Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
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ATP
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DMSO
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384-well white assay plates
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in DMSO.
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Kinase Reaction Setup:
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In a 384-well plate, add the kinase reaction buffer.
-
Add the recombinant kinase and its corresponding substrate to each well.
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Add the diluted this compound or vehicle control (DMSO) to the wells.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal using a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with GSK3β in intact cells.
Materials:
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Cultured cells expressing GSK3β
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This compound
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Cell culture medium
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PBS
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Lysis buffer with protease and phosphatase inhibitors
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Thermal cycler or heating block
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Equipment for Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS.
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Heat Challenge: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GSK3β.
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Incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for GSK3β at each temperature. Plot the percentage of soluble GSK3β relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify potential off-targets of this compound in an unbiased manner.
Materials:
-
This compound chemically modified with a linker and a capture tag (e.g., biotin)
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Cell lysate
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Streptavidin-conjugated beads (or other affinity matrix corresponding to the tag)
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Wash buffers
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Elution buffer
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Reagents for protein digestion (e.g., trypsin)
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Mass spectrometer
Methodology:
-
Immobilization of the Bait: Incubate the biotinylated this compound with streptavidin beads to immobilize the "bait".
-
Incubation with Cell Lysate: Incubate the beads with the cell lysate to allow the binding of target and off-target proteins.
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Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
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Protein Digestion: Digest the eluted proteins into peptides using trypsin.
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Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search engine. Proteins that are significantly enriched in the this compound sample compared to a control (e.g., beads with biotin only) are potential off-targets.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Confirming (R)-BRD3731 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in numerous cellular processes.[1][2][3][4] It exhibits significantly higher potency for GSK3β over its isoform, GSK3α.[2]
Q2: Why is it crucial to confirm target engagement for this compound?
Confirming that this compound directly binds to GSK3β in a cellular context is a critical step in preclinical research and drug development. It validates that the observed phenotypic effects of the compound are a direct result of its interaction with the intended target. This confirmation helps to de-risk drug development programs by ensuring on-target activity and providing a clearer understanding of the compound's mechanism of action.
Q3: What are the primary methods to confirm this compound target engagement?
The primary methods for confirming target engagement of kinase inhibitors like this compound include:
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Biochemical Assays: Directly measure the enzymatic activity of GSK3β in the presence of the inhibitor.
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Cellular Thermal Shift Assay (CETSA): Assesses the binding of this compound to GSK3β in intact cells by measuring changes in the thermal stability of the target protein.
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Kinobeads Competition Assay: A chemoproteomic approach that profiles the interaction of this compound with a broad range of kinases, including GSK3β, in a competitive binding format.
Q4: How do I choose the most appropriate target engagement assay?
The choice of assay depends on the specific research question and available resources.
-
Biochemical assays are ideal for determining the direct inhibitory effect on enzyme kinetics and for high-throughput screening.
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CETSA is the gold standard for confirming target binding in a physiological, intact cell environment.
-
Kinobeads assays are powerful for assessing the selectivity of the compound against a wide array of kinases, providing a broader picture of its target profile.
Quantitative Data Summary
The following tables summarize the reported potency and selectivity of BRD3731 and its (R)-enantiomer.
Table 1: In Vitro Potency of BRD3731 Compounds Against GSK3 Isoforms
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |
| BRD3731 | GSK3β | 15 nM | 14-fold | |
| GSK3α | 215 nM | |||
| This compound | GSK3β | 1.05 µM | 6.4-fold | |
| GSK3α | 6.7 µM |
Table 2: Cellular Target Engagement Data for BRD3731
| Compound | Assay | Cellular Context | Kd | Reference |
| BRD3731 | Cellular Assay | Not specified | 3.3 µM |
Signaling Pathway
GSK3β is a key regulator in multiple signaling pathways, including the Wnt and PI3K/AKT pathways. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9.
Caption: GSK3β signaling and its inhibition by this compound.
Experimental Protocols & Troubleshooting
Biochemical Kinase Assay
This protocol measures the amount of ADP produced during the kinase reaction, which is proportional to GSK3β activity.
Caption: Workflow for a biochemical GSK3β activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Thaw recombinant active GSK3β, substrate peptide (e.g., Phospho-Glycogen Synthase Peptide-2), and ATP on ice.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
-
Kinase Reaction (96-well plate format):
-
To appropriate wells, add 5 µL of this compound dilutions or vehicle (DMSO).
-
Add 10 µL of a master mix containing the GSK3β substrate peptide.
-
Initiate the reaction by adding 5 µL of diluted GSK3β enzyme followed by 5 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High background signal | Contaminated reagents. | Use fresh, high-purity reagents. |
| Insufficient ATP depletion. | Ensure the ATP depletion step is carried out for the recommended time. | |
| Low signal-to-noise ratio | Inactive enzyme. | Use a fresh batch of recombinant GSK3β and verify its activity. |
| Suboptimal substrate or ATP concentration. | Titrate substrate and ATP concentrations to determine the optimal conditions. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Maintain a consistent incubation temperature. |
Cellular Thermal Shift Assay (CETSA)
CETSA confirms target engagement in intact cells by measuring the thermal stabilization of GSK3β upon this compound binding.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse cells using three rapid freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble GSK3β using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble GSK3β relative to the lowest temperature against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No GSK3β signal | Low GSK3β expression in the chosen cell line. | Select a cell line with higher endogenous GSK3β expression or consider overexpression. |
| Inefficient antibody for Western blot. | Use a validated, high-affinity antibody for GSK3β and optimize its concentration. | |
| No thermal shift observed | This compound does not stabilize GSK3β under the tested conditions. | Vary the drug incubation time and concentration. Ensure the compound is active. |
| Incorrect temperature range for the melt curve. | Perform a broader temperature range to identify the optimal denaturation temperature. | |
| High variability between replicates | Uneven heating or cooling. | Use a thermal cycler for precise temperature control. |
| Inconsistent cell lysis or protein extraction. | Ensure complete and consistent lysis. Be careful when collecting the supernatant. |
Kinobeads Competition Assay
This chemoproteomic method assesses the selectivity of this compound by measuring its ability to compete with immobilized broad-spectrum kinase inhibitors for binding to the kinome.
Caption: Workflow for a Kinobeads competition assay.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate from the cells of interest.
-
Inhibitor Incubation: Pre-incubate the lysate with a range of concentrations of this compound or vehicle (DMSO) to allow the inhibitor to bind to its targets.
-
Kinobeads Incubation: Add the kinobeads slurry to the pre-incubated lysate and incubate to allow for competitive binding of kinases to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify the proteins bound to the beads in each sample.
-
A dose-dependent decrease in the amount of GSK3β pulled down by the kinobeads in the presence of increasing concentrations of this compound confirms target engagement.
-
This data can also reveal off-target binding.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low number of identified kinases | Insufficient amount of starting material. | Increase the amount of cell lysate used. |
| Inefficient kinase enrichment. | Ensure the kinobeads are not expired and are handled according to the manufacturer's instructions. | |
| High background of non-specific proteins | Inadequate washing. | Increase the number and stringency of the wash steps. |
| Lysate is too concentrated. | Optimize the protein concentration of the lysate. | |
| No competition observed for GSK3β | This compound concentration is too low. | Use a wider and higher range of inhibitor concentrations. |
| GSK3β is not efficiently captured by the kinobeads. | Check the literature to ensure the specific kinobeads used are known to bind GSK3β. |
References
inconsistent results with (R)-BRD3731 what to check
Welcome to the technical support center for (R)-BRD3731. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to this selective GSK3β inhibitor.
Troubleshooting Guide
Inconsistent results in experiments involving this compound can arise from a variety of factors, from compound handling to experimental design. This guide addresses specific issues you might encounter.
Question: Why am I observing high variability in my dose-response curves?
Answer: High variability in dose-response experiments can be attributed to several factors:
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Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions.[1] Precipitation of the compound at higher concentrations in your assay medium can lead to inconsistent effective concentrations. If precipitation is observed, sonication or gentle heating may aid dissolution.[1][2] For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline are recommended to improve solubility.[1][2]
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Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors. Use calibrated pipettes and perform dilutions carefully.
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Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Variations in cell number or viability can significantly impact the results.
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Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider lot-to-lot variability of FBS or using a serum-free medium if your experimental setup allows.
Question: My in vitro kinase assay results with this compound are not consistent with my cellular assay findings. What could be the reason?
Answer: Discrepancies between in vitro and cellular assays are common when working with kinase inhibitors. Here are some potential reasons:
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ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. In vitro kinase assays often use ATP concentrations at or below the Michaelis constant (Km), while intracellular ATP levels are typically much higher (in the millimolar range). This difference can lead to a lower apparent potency in cellular assays.
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Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps, leading to a lower intracellular concentration than expected.
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Off-Target Effects: In a cellular context, this compound might have off-target effects that are not apparent in a purified in vitro kinase assay. These off-target effects could influence the observed cellular phenotype.
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Scaffolding Functions of GSK3β: GSK3β can act as a scaffold for protein complexes. An inhibitor might block the kinase activity but not the scaffolding function, leading to different outcomes in cellular versus in vitro settings.
Question: I am not observing the expected downstream effects on β-catenin signaling. What should I check?
Answer: If you are not seeing the expected changes in β-catenin signaling after treatment with this compound, consider the following:
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Time Course of Treatment: The stabilization and nuclear accumulation of β-catenin may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your cell type.
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Cellular Context: The cellular background, including the expression levels of other Wnt pathway components, can influence the response to GSK3β inhibition.
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Antibody Quality: Ensure the antibodies you are using for Western blotting or immunofluorescence are specific and validated for detecting the phosphorylated and total forms of β-catenin and GSK3β.
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Confirmation of Target Engagement: Confirm that this compound is inhibiting GSK3β in your cells by assessing the phosphorylation of a direct GSK3β substrate, such as CRMP2.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β). GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway. By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of downstream target genes.
What are the recommended storage conditions for this compound?
For long-term storage, the solid form of this compound should be stored at -20°C for up to 2 years or at 4°C for up to 2 years. Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
What are the known off-target effects of this compound?
While this compound is selective for GSK3β over GSK3α, like most kinase inhibitors, it may have other off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to mitigate and identify potential off-target effects. Comparing the phenotype induced by this compound with that of a structurally different GSK3β inhibitor or using genetic approaches like siRNA-mediated knockdown of GSK3β can help confirm that the observed effects are on-target.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (GSK3β) | 1.05 µM | In vitro | |
| This compound IC50 (GSK3α) | 6.7 µM | In vitro | |
| BRD3731 IC50 (GSK3β) | 15 nM | In vitro | |
| BRD3731 IC50 (GSK3α) | 215 nM | In vitro |
| Experimental Condition | Effect of BRD3731 | Concentration | Cell Line | Reference |
| LPS-stimulated Nitrite Production | Inhibition | 10 µM | SIM-A9 | |
| 20 µM | ||||
| 40 µM | ||||
| LPS-stimulated IL-1β mRNA | Inhibition | 10 µM | SIM-A9 | |
| 20 µM | ||||
| LPS-stimulated IL-6 mRNA | Inhibition | 10 µM | SIM-A9 | |
| 20 µM | ||||
| LPS-stimulated TNF-α mRNA | Inhibition | 10 µM | SIM-A9 | |
| 20 µM | ||||
| CRMP2 Phosphorylation | Inhibition | 1-10 µM | SH-SY5Y | |
| β-catenin S33/37/T41 Phosphorylation | Decrease | 20 µM | HL-60 | |
| β-catenin S675 Phosphorylation | Increase | 20 µM | HL-60 | |
| Colony Formation | Impaired | 10-20 µM | TF-1 | |
| Colony Formation | Increased | 10-20 µM | MV4-11 |
Experimental Protocols
Protocol: In Vitro Cellular Assay for Measuring Inhibition of LPS-Induced Nitrite Production in SIM-A9 Microglial Cells
This protocol is adapted from a study demonstrating the anti-inflammatory effects of BRD3731.
Materials:
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SIM-A9 microglial cells
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DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
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This compound
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Lipopolysaccharide (LPS)
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Griess Reagent System
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96-well cell culture plates
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed SIM-A9 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Treatment: Pre-treat the cells with the diluted this compound for 1 hour.
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Stimulation: After the pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Nitrite Measurement:
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of NED solution (from the Griess Reagent System) to each well and incubate for another 10 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percentage of inhibition of nitrite production by this compound compared to the LPS-only treated cells.
Visualizations
Caption: GSK3β Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Optimizing (R)-BRD3731 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (R)-BRD3731 for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β).[1] GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including signaling pathways implicated in neurodegenerative diseases, psychiatric disorders, and diabetes.[2][3] this compound belongs to the pyrazolodihydropyridine class of inhibitors.[1] By selectively inhibiting GSK3β, this compound allows researchers to investigate the specific roles of this enzyme in various disease models.
Q2: What is a recommended starting dose for this compound in mice?
While specific dose-response studies for this compound are not widely published, a study on a mouse model of schizophrenia reported the use of BRD3731 to reverse behavioral deficits.[1] Based on studies with other selective GSK3β inhibitors and the limited available information, a starting dose in the range of 10-30 mg/kg administered intraperitoneally (i.p.) can be considered for initial studies in mice. However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
A common formulation for in vivo administration of BRD3731 involves creating a clear solution. A suggested protocol is as follows:
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Prepare a stock solution of this compound in DMSO.
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For the final formulation, a vehicle containing PEG300, Tween-80, and saline can be used. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate for the species (e.g., typically 5-10 mL/kg for mice).
It is always recommended to perform a small-scale solubility test with your specific lot of this compound and chosen vehicle before preparing a large batch for your study.
Q4: What are the potential side effects or toxicity concerns with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose. | - Insufficient dose. - Poor bioavailability or rapid metabolism. - Inappropriate route of administration. - Issues with compound formulation. | - Perform a dose-escalation study to determine a dose-response relationship. - Consider alternative routes of administration (e.g., oral gavage if brain penetration is not required). - Verify the solubility and stability of this compound in your chosen vehicle. - Analyze pharmacodynamic markers to confirm target engagement (see Q5). |
| Observed toxicity or adverse events. | - Dose is too high. - Off-target effects. - Vehicle toxicity. | - Reduce the dosage. - Include a vehicle-only control group to rule out vehicle-related toxicity. - Monitor animals closely for specific signs of toxicity and consider humane endpoints. - If toxicity persists at lower effective doses, consider a different GSK3β inhibitor with a potentially better safety profile. |
| Variability in experimental results. | - Inconsistent dosing technique. - Differences in animal age, weight, or sex. - Instability of the formulated compound. | - Ensure all personnel are trained in consistent administration techniques. - Randomize animals to treatment groups and ensure groups are balanced for key characteristics. - Prepare fresh dosing solutions regularly and store them appropriately to prevent degradation. |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Study in Mice
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Animal Model: Select the appropriate mouse model for your research question.
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Group Allocation: Divide animals into at least four groups: Vehicle control and three escalating doses of this compound (e.g., 10, 30, and 50 mg/kg).
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Formulation: Prepare this compound in a suitable vehicle as described in the FAQs. Prepare a fresh solution for each day of dosing.
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Administration: Administer the compound or vehicle via the chosen route (e.g., i.p. injection) at a consistent time each day.
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Monitoring: Observe the animals daily for any clinical signs of toxicity, including changes in weight, activity, and grooming.
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Endpoint Analysis: At the end of the study period, collect relevant tissues or perform behavioral tests to assess the efficacy of the different doses.
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Data Analysis: Analyze the data to determine the minimum effective dose and the maximum tolerated dose.
Protocol 2: Assessment of a Pharmacodynamic Marker (Phospho-GSK3β)
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Treatment: Treat animals with the vehicle or a selected dose of this compound.
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Tissue Collection: At a predetermined time point after the final dose (e.g., 1-2 hours), euthanize the animals and rapidly collect the tissue of interest (e.g., brain, liver).
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Protein Extraction: Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
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Western Blotting:
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β.
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Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
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Quantification: Quantify the band intensities and calculate the ratio of phospho-GSK3β to total GSK3β. A successful inhibition by this compound should result in an increase in the phosphorylation at the Ser9 inhibitory site.
Visualizations
Caption: Signaling pathway showing the inhibition of GSK3β by Akt and this compound.
Caption: Experimental workflow for optimizing this compound dosage in animal studies.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
improving bioavailability of (R)-BRD3731
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of (R)-BRD3731.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2][3][4][5] GSK3β is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell signaling, and regulation of gene transcription. By inhibiting GSK3β, this compound can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway.
2. What are the known physicochemical properties of this compound?
Currently, detailed public data on the physicochemical properties of this compound, such as its aqueous solubility and permeability, is limited. It is known to be soluble in dimethyl sulfoxide (DMSO). To effectively formulate this compound for in vivo studies, it is crucial to experimentally determine its solubility in various pharmaceutically relevant solvents and buffers.
3. What are the potential reasons for poor bioavailability of this compound?
Poor oral bioavailability of a small molecule like this compound can stem from several factors:
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Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
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Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
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Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
4. What general strategies can be employed to improve the bioavailability of a compound like this compound?
Several formulation and chemical modification strategies can be considered:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
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Solid Dispersions: Dispersing the drug in a polymer matrix can improve its solubility and dissolution.
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs.
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Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.
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Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Troubleshooting Guides
Issue 1: Low compound concentration in plasma after oral administration.
This is a common issue indicating poor bioavailability. The following troubleshooting guide can help identify the root cause and potential solutions.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low plasma concentration.
Issue 2: High variability in in vivo experimental results.
High variability can obscure the true pharmacokinetic profile of this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Formulation | Ensure the formulation is homogeneous and stable. For suspensions, ensure uniform particle size and proper resuspension before each dose. |
| Inaccurate Dosing | Calibrate all dosing equipment. Use precise techniques for oral gavage or other administration routes. |
| Physiological Variability in Animals | Standardize animal age, weight, and fasting/fed state. Increase the number of animals per group to improve statistical power. |
| Sample Collection and Processing Errors | Follow a strict and consistent protocol for blood sampling, plasma separation, and storage. Use an internal standard during sample analysis to account for processing variability. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| GSK3β | 1.05 | |
| GSK3α | 6.7 |
Table 2: Example Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 5 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 600 ± 120 | 15 |
| Solid Dispersion | 10 | 400 ± 90 | 1.0 | 1600 ± 300 | 40 |
| SEDDS | 10 | 600 ± 110 | 0.5 | 2400 ± 450 | 60 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
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Preparation of Solutions: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 to mimic the gastrointestinal tract.
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Sample Preparation: Add an excess amount of this compound to a known volume of each buffer.
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Equilibration: Shake the samples at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
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Sample Processing: Centrifuge the samples to pellet the undissolved solid.
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Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
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Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
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Permeability Measurement (Apical to Basolateral): a. Add this compound solution to the apical (donor) chamber. b. At predetermined time points, collect samples from the basolateral (receiver) chamber. c. Analyze the concentration of this compound in the collected samples.
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Permeability Measurement (Basolateral to Apical): a. Add this compound solution to the basolateral (donor) chamber. b. At predetermined time points, collect samples from the apical (receiver) chamber. c. Analyze the concentration of this compound in the collected samples.
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Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a basic framework for an initial pharmacokinetic assessment.
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Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) for at least one week before the study.
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Dosing:
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Intravenous (IV) Group: Administer a single bolus dose of this compound dissolved in a suitable vehicle via the tail vein. This group is necessary to determine absolute bioavailability.
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Oral (PO) Group: Administer a single oral dose of the this compound formulation via gavage.
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Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Signaling Pathways and Workflows
GSK3β Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK3β.
Experimental Workflow for Bioavailability Assessment
Caption: A typical experimental workflow for assessing and improving bioavailability.
References
controlling for vehicle effects in (R)-BRD3731 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving the selective GSK3β inhibitor, (R)-BRD3731.
Troubleshooting Guide
Encountering unexpected or inconsistent results in your this compound experiments? This guide addresses common issues related to vehicle controls.
| Problem | Potential Cause | Recommended Solution |
| High background signal or unexpected cellular effects in the vehicle control group. | The vehicle itself (e.g., DMSO, cyclodextrin) is inducing biological changes. Even at low concentrations, DMSO can alter gene expression, induce differentiation, or cause cellular stress.[1][2] Cyclodextrins can interact with cellular membranes and lipids.[3][4] | • Titrate the vehicle concentration: Determine the highest concentration of the vehicle that does not produce a significant biological effect in your specific cell line or animal model. • Include a "no-treatment" control: This group receives only the cell culture medium or saline and serves as a baseline to assess the true effect of the vehicle. • Switch vehicles: If the vehicle's effects are unavoidable, consider testing alternative solubilizing agents. |
| Inconsistent or variable drug effects at the same concentration. | The vehicle may be affecting the stability or bioavailability of this compound. Cyclodextrins can form inclusion complexes with drugs, altering their release and distribution.[5] | • Ensure complete solubilization: Visually inspect your this compound/vehicle mixture to ensure the compound is fully dissolved before application. • Prepare fresh dilutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions of this compound in the vehicle for each experiment. |
| Discrepancies between in vitro and in vivo results. | The vehicle's behavior and effects can differ significantly between cell culture and a whole organism. A vehicle that is inert in vitro may have physiological effects in vivo. | • Conduct vehicle toxicity studies in vivo: Before initiating efficacy studies, administer the vehicle alone to a cohort of animals and monitor for any adverse effects or physiological changes. • Optimize the in vivo formulation: The chosen vehicle should ensure adequate bioavailability of this compound at the target tissue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). It has been shown to have significantly higher potency for GSK3β over its isoform, GSK3α. GSK3β is a key enzyme in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and is implicated in a range of cellular processes and diseases.
Q2: What are the recommended vehicles for dissolving this compound?
The choice of vehicle depends on the experimental setting (in vitro vs. in vivo).
| Application | Recommended Vehicle | Notes |
| In Vitro | DMSO | This compound is soluble in DMSO at high concentrations. It is crucial to use a final DMSO concentration that is non-toxic to the cells being studied, typically ≤ 0.1%. |
| In Vivo | 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline 2. 10% DMSO, 90% (20% SBE-β-CD in saline) | These formulations are suggested for achieving a clear solution for administration. The final concentration of each component should be carefully considered to avoid toxicity. |
Q3: Why is a vehicle control group essential in my this compound experiments?
A vehicle control group is critical for distinguishing the pharmacological effects of this compound from any non-specific effects caused by the solvent used to dissolve the compound. The vehicle itself can have biological effects, and without a proper control, these effects could be mistakenly attributed to the drug.
Q4: What are the potential confounding effects of common vehicles like DMSO and cyclodextrins?
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DMSO: Even at low concentrations (e.g., 0.1%), DMSO can induce changes in gene expression, microRNA profiles, and the epigenetic landscape. It can also affect cell proliferation and differentiation. At higher concentrations (>1%), it can be toxic to most mammalian cells.
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Cyclodextrins (e.g., SBE-β-CD): These are used to increase the solubility of poorly water-soluble compounds. However, they can form stable complexes with the drug, which may alter its distribution, bioavailability, and release profile in vivo. They can also interact with cell membranes by extracting cholesterol.
Q5: How should I design my vehicle control experiments?
A robust experimental design should include the following groups:
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Untreated Control: Cells or animals that receive no treatment. This group provides a baseline for normal physiological or cellular behavior.
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Vehicle Control: Cells or animals that receive the vehicle solution without this compound. The volume and concentration of the vehicle should be identical to that used in the treatment group.
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This compound Treatment Group(s): Cells or animals that receive this compound dissolved in the vehicle at various concentrations.
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound in Cell Culture
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Prepare this compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonicate if necessary to ensure complete dissolution. Aliquot and store at -80°C.
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Determine Final Vehicle Concentration: Calculate the maximum percentage of DMSO that will be present in the final cell culture medium at the highest concentration of this compound to be tested. Aim to keep the final DMSO concentration at or below 0.1%.
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Prepare Treatment Media:
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Vehicle Control Medium: Add the same volume of 100% DMSO to the cell culture medium as will be used for the highest concentration of the this compound treatment group.
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This compound Treatment Medium: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the volume of DMSO added is consistent across all treatment groups if possible, or at least that the vehicle control matches the highest concentration.
-
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Cell Treatment:
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Plate cells and allow them to adhere/stabilize.
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Replace the existing medium with the prepared treatment media (Untreated Control, Vehicle Control, and this compound Treatment).
-
-
Assay: Perform your desired cellular assays (e.g., Western blot for p-GSK3β, cell viability assay) at the designated time points.
Protocol 2: In Vivo Vehicle Control for this compound in Animal Models
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Prepare this compound Formulation:
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Formulation A (PEG300/Tween-80): Dissolve this compound in DMSO first. Then, add PEG300, mix, add Tween-80, mix, and finally add saline to the final volume.
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Formulation B (SBE-β-CD): Dissolve this compound in DMSO. Then, add this solution to the 20% SBE-β-CD in saline solution.
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Prepare Vehicle Control Formulation: Prepare an identical formulation as in step 1, but without the this compound.
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Animal Groups: Randomly assign animals to the following groups:
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Untreated Control: Receives no injection.
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Vehicle Control: Receives an injection of the vehicle formulation. The volume and route of administration should be identical to the treatment group.
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This compound Treatment Group(s): Receives an injection of the this compound formulation at the desired dose(s).
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Administration and Monitoring: Administer the formulations to the respective groups. Monitor the animals for any adverse effects and collect tissue or behavioral data at the predetermined endpoints.
Visualizations
Caption: Experimental workflow for implementing proper vehicle controls.
Caption: this compound inhibits GSK3β, impacting downstream targets.
References
- 1. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 2. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. remedypublications.com [remedypublications.com]
interpreting ambiguous data from (R)-BRD3731 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-BRD3731. The information is compiled from publicly available studies to help address potential ambiguities and inconsistencies in experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β).[1][2][3] GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the WNT signaling pathway.[1] There are two highly similar paralogs, GSK3α and GSK3β.[1] While dual GSK3α/β inhibitors have been developed, selective inhibitors like this compound are valuable tools for dissecting the specific functions of GSK3β.
Q2: Is there a difference between "BRD3731" and "this compound"?
This is a critical point of ambiguity in the available literature. Some sources refer to the compound as "BRD3731" while others specify the (R)-enantiomer, "this compound". It is crucial to note that different sources report different IC50 values for these two designations, suggesting they may not be identical or that experimental conditions varied. Researchers should carefully consider the specific compound they are using and refer to the supplier's specifications.
Q3: What are the reported potencies (IC50) for BRD3731 and this compound?
The reported IC50 values vary across different studies, which may be a source of ambiguity. The following table summarizes the available data.
Quantitative Data Summary
| Compound Name | Target | IC50 | Apparent Kd (in cellular context) | Selectivity | Reference |
| BRD3731 | GSK3β | 15 nM | 3.3 µM | 14-fold vs GSK3α | |
| GSK3α | 215 nM | ||||
| GSK3β (D133E mutant) | 53 nM | ||||
| This compound | GSK3β | 1.05 µM | Not Reported | ~6.4-fold vs GSK3α | |
| GSK3α | 6.7 µM |
Q4: In which signaling pathways is BRD3731 involved?
BRD3731, as a GSK3β inhibitor, primarily impacts the WNT/β-catenin signaling pathway. GSK3β is a key component of the β-catenin destruction complex. Inhibition of GSK3β leads to the stabilization and nuclear accumulation of β-catenin, which in turn regulates gene transcription. Additionally, studies have shown its involvement in modulating inflammatory responses in microglial cells.
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by BRD3731.
Caption: WNT/β-catenin signaling pathway with and without BRD3731.
Caption: BRD3731-mediated inhibition of pro-inflammatory signaling.
Troubleshooting Guides
Issue 1: Discrepancy in expected vs. observed potency (IC50).
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Possible Cause 1: Compound Identity. As highlighted, the potency of "BRD3731" and "this compound" may differ significantly. Verify the exact enantiomeric form and purity of your compound from the supplier.
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Possible Cause 2: Experimental Conditions. IC50 values are highly dependent on the experimental setup. Factors such as ATP concentration in kinase assays, cell type, cell density, and treatment duration can all influence the apparent potency.
-
Recommendation: Perform a dose-response curve in your specific assay system to determine the effective concentration range. Always include positive and negative controls.
Issue 2: Variable effects on β-catenin phosphorylation and stabilization.
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Possible Cause 1: Cell Line Differences. The cellular context, including the endogenous levels of WNT pathway components, can affect the response to GSK3β inhibition. For example, BRD3731 at 20 µM was shown to decrease β-catenin phosphorylation at S33/37/T41 in HL-60 cells.
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Possible Cause 2: Crosstalk with other pathways. GSK3β is involved in multiple signaling pathways. The net effect on β-catenin may be influenced by the activity of other pathways in your experimental model.
-
Recommendation: Profile the phosphorylation status of β-catenin at different sites and time points. Also, assess the expression levels of key WNT pathway components in your cell line.
Issue 3: Inconsistent effects on colony formation or cell proliferation.
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Possible Cause: The effect of GSK3β inhibition on cell proliferation is highly context-dependent. For instance, BRD3731 (10-20 µM) was reported to impair colony formation in TF-1 cells but increase it in MV4-11 cells. This highlights the differential roles of GSK3β in various cancer types.
-
Recommendation: Thoroughly characterize the genetic background of your cell lines, particularly regarding mutations in pathways that interact with GSK3 signaling (e.g., PI3K/Akt).
Detailed Experimental Protocols
Protocol 1: Inhibition of CRMP2 Phosphorylation in SH-SY5Y Cells
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Objective: To assess the inhibitory effect of BRD3731 on the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), a known GSK3β substrate.
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Cell Line: SH-SY5Y neuroblastoma cells.
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Methodology:
-
Culture SH-SY5Y cells to the desired confluency.
-
Treat cells with varying concentrations of BRD3731 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
Lyse the cells and collect protein extracts.
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Perform Western blotting to detect the levels of phosphorylated CRMP2 (pCRMP2) and total CRMP2. Use an antibody specific for CRMP2 phosphorylated at a GSK3β-targeted site (e.g., Thr514).
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Quantify the band intensities to determine the relative reduction in CRMP2 phosphorylation.
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Protocol 2: Assessment of Anti-inflammatory Effects in Microglial Cells
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Objective: To evaluate the ability of BRD3731 to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
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Cell Line: BV-2 or primary microglial cells.
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Methodology:
-
Pre-treat microglial cells with different concentrations of BRD3731 (e.g., 10-40 µM) for a specified period.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
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For Nitrite Measurement (as an indicator of nitric oxide production): Collect the cell culture supernatant and measure nitrite concentration using the Griess reagent.
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For Cytokine mRNA Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
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Protocol 3: In Vivo Audiogenic Seizure Model in Fmr1 KO Mice
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Objective: To assess the in vivo efficacy of BRD3731 in a mouse model of Fragile X syndrome.
-
Animal Model: Fmr1 knockout (KO) mice.
-
Methodology:
-
Administer BRD3731 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
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After a defined period, subject the mice to an audiogenic stimulus (a loud sound) to induce seizures.
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Score the seizure severity and duration.
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Compare the seizure response between the BRD3731-treated and vehicle-treated groups.
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References
(R)-BRD3731 batch-to-batch variability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with the Glycogen Synthase Kinase 3 (GSK3) inhibitor, (R)-BRD3731. While specific batch-to-batch variability issues for this compound are not extensively documented in publicly available literature, this resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies that can arise with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a higher potency for the GSK3β isoform over GSK3α.[1][2][3] GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, metabolism, and neuronal function.[2][3] By inhibiting GSK3, this compound can modulate downstream signaling pathways.
Q2: What are the reported IC50 values for this compound?
Reported IC50 values for this compound can vary between different sources. It is crucial to refer to the documentation provided with your specific batch. Commonly cited values are:
-
GSK3β: 1.05 µM or 15 nM
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GSK3α: 6.7 µM or 215 nM
Q3: How should I store this compound?
Proper storage is critical to maintain the compound's integrity. For the solid form (powder), recommended storage is at -20°C for up to 3 years and at 4°C for up to 2 years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare working solutions for in vivo experiments fresh on the same day.
Q4: What are the best practices for dissolving this compound?
This compound is soluble in DMSO at concentrations up to 200 mg/mL, though sonication may be required. For in vivo experiments, co-solvents are often necessary. A common formulation involves a stepwise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Troubleshooting Guide
Batch-to-batch variability is a known challenge in working with small molecule inhibitors and can manifest as inconsistencies in experimental results. While not specifically reported for this compound, the following guide addresses common issues that could be attributed to such variability.
Problem 1: Inconsistent Inhibition of GSK3β Activity
You observe that a new batch of this compound shows a different potency in your cellular or biochemical assays compared to a previous batch.
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Possible Cause 1: Variation in Compound Purity or Identity.
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Troubleshooting Steps:
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Request Certificate of Analysis (CoA): Contact the supplier to obtain the CoA for each batch. Compare the purity data (e.g., by HPLC) and identity confirmation (e.g., by NMR or mass spectrometry).
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Independent Quality Control (QC): If significant discrepancies are suspected, consider independent analytical chemistry to verify the purity and identity of the different batches.
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-
-
Possible Cause 2: Improper Storage and Handling.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that all batches have been stored according to the manufacturer's recommendations (solid at -20°C, DMSO stock at -80°C).
-
Check for Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can lead to degradation. Aliquoting the stock solution is highly recommended.
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-
-
Possible Cause 3: Differences in Solubility or Aggregation.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the dissolved compound for any precipitation or cloudiness.
-
Sonication/Heating: If solubility issues are suspected, try gentle sonication or warming to ensure complete dissolution.
-
Dynamic Light Scattering (DLS): For persistent issues, DLS can be used to assess for compound aggregation in your assay buffer.
-
-
Problem 2: Unexpected Off-Target Effects or Cellular Toxicity
A new batch of this compound produces a different cellular phenotype or toxicity profile at concentrations that were previously well-tolerated.
-
Possible Cause 1: Presence of Impurities.
-
Troubleshooting Steps:
-
Examine the CoA: Look for any uncharacterized peaks in the analytical data provided with the CoA.
-
Dose-Response Curve: Perform a detailed dose-response curve for toxicity (e.g., using an MTT or CellTiter-Glo assay) for each batch to determine the cytotoxic concentration range.
-
-
-
Possible Cause 2: Variation in Stereoisomer Ratio.
-
Troubleshooting Steps:
-
Chiral HPLC: If you have access to the necessary equipment, chiral HPLC can be used to determine the enantiomeric excess of the (R)-isomer in each batch. The (S)-enantiomer may have a different biological activity or toxicity profile.
-
-
Experimental Protocols
Protocol 1: In Vitro GSK3β Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against GSK3β.
-
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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This compound (dissolved in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Add the GSK3β enzyme and substrate peptide to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
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Incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding ATP.
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Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
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Stop the reaction and detect the signal according to the detection reagent manufacturer's instructions.
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Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Protocol 2: Western Blot for Phospho-CRMP2 in SH-SY5Y Cells
This protocol can be used to assess the cellular activity of this compound by measuring the phosphorylation of a downstream GSK3β substrate, CRMP2.
-
Materials:
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SH-SY5Y cells
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Cell culture medium (e.g., DMEM/F12 with FBS)
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This compound (dissolved in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-CRMP2 (Thr514), anti-total-CRMP2, anti-β-actin (loading control)
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HRP-conjugated secondary antibodies
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ECL detection reagent
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-
Procedure:
-
Plate SH-SY5Y cells and allow them to adhere overnight.
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Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an ECL reagent and an imaging system.
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Quantify the band intensities and normalize the phospho-CRMP2 signal to total CRMP2 and the loading control.
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Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value (Source 1) | IC50 Value (Source 2) |
| GSK3β | 1.05 µM | 15 nM |
| GSK3α | 6.7 µM | 215 nM |
Table 2: Solubility and Storage of this compound
| Form | Solvent | Concentration | Storage Temperature | Duration |
| Solid | - | - | -20°C | 3 years |
| Solid | - | - | 4°C | 2 years |
| Stock Solution | DMSO | 200 mg/mL | -80°C | 6 months |
| Stock Solution | DMSO | 200 mg/mL | -20°C | 1 month |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound on GSK3.
References
ensuring specificity of (R)-BRD3731 in complex systems
Welcome to the technical support center for (R)-BRD3731. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in complex biological systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Glycogen Synthase Kinase 3β (GSK3β). It is a selective inhibitor of this serine/threonine kinase.
Q2: How selective is this compound for GSK3β over GSK3α?
A2: this compound exhibits selectivity for GSK3β over its isoform, GSK3α. The reported IC50 values are 1.05 µM for GSK3β and 6.7 µM for GSK3α, indicating an approximate 6.4-fold selectivity in biochemical assays[1]. Another report suggests IC50 values of 15 nM for GSK3β and 215 nM for GSK3α, which is a 14-fold selectivity.[2][3][4]
Q3: What are the known downstream effects of this compound in cells?
A3: In cellular assays, this compound has been shown to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) in SH-SY5Y cells at concentrations of 1-10 μM.[2] Additionally, at 20 μM in HL-60 cells, it decreases the phosphorylation of β-catenin at Ser33/37/Thr41 and induces phosphorylation at Ser675.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound should be empirically determined for each cell line and experimental endpoint. Based on published data, concentrations ranging from 1 µM to 20 µM have been used to observe cellular effects. It is crucial to perform a dose-response experiment to identify the lowest concentration that elicits the desired on-target effect to minimize potential off-target activities.
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO) for the preparation of a high-concentration stock solution. For in vivo use, specific formulations with solvents like PEG300, Tween-80, and saline, or with SBE-β-CD have been described. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q6: What are the appropriate controls to use in my experiments with this compound?
A6: To ensure the observed effects are due to the specific inhibition of GSK3β, several controls are essential:
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Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Structurally Related, Less Active/Inactive Compound: While an ideal inactive enantiomer, (S)-BRD3731, is not commercially available with biological data, researchers can use structurally related but functionally distinct compounds. For instance, BRD0705, a selective GSK3α inhibitor, can help differentiate isoform-specific effects.
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Structurally Unrelated Inhibitor: Employing another potent and selective GSK3β inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to GSK3β inhibition and not an off-target effect of the this compound chemical structure.
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Genetic Controls: Using techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of GSK3β can provide strong evidence that the effects of this compound are on-target.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Phenotype Observed
You observe a cellular phenotype that is not consistent with the known functions of GSK3β.
Caption: Troubleshooting workflow for an unexpected phenotype.
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Perform a Dose-Response Analysis: Determine the concentration at which this compound produces the unexpected phenotype and compare it to the concentration required to inhibit GSK3β activity (e.g., by monitoring the phosphorylation of a known substrate like CRMP2). A significant discrepancy suggests an off-target effect.
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Use an Orthogonal Inhibitor: Treat your cells with a structurally different GSK3β inhibitor. If the same phenotype is observed, it is more likely to be a result of on-target GSK3β inhibition.
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Employ Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate GSK3β expression. If the phenotype is recapitulated, it strongly supports an on-target mechanism.
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Consider a Kinome Scan: To identify potential off-target kinases, consider performing a kinome-wide selectivity profiling assay. This will provide a broader view of the kinases that this compound interacts with at various concentrations.
Issue 2: No Observable On-Target Effect
You do not observe the expected inhibition of a known GSK3β-mediated process.
Caption: Troubleshooting workflow for lack of an on-target effect.
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Confirm Compound Potency: Ensure that your stock solution of this compound is at the correct concentration and has not degraded. If possible, verify its activity in a biochemical assay.
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Verify Target Expression: Confirm that GSK3β is expressed in your cellular system at the protein level using Western blotting.
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Assess Target Engagement with CETSA: A Cellular Thermal Shift Assay (CETSA) can directly measure the binding of this compound to GSK3β in intact cells. A successful engagement should result in a thermal stabilization of GSK3β.
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Check Downstream Pathway Integrity: Ensure that the downstream components of the signaling pathway you are investigating are present and functional in your cell model.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GSK3β Target Engagement
This protocol allows for the verification of this compound binding to GSK3β in a cellular context.
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Cell Treatment:
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Culture cells to 70-80% confluency.
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Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
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-
Heat Challenge:
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
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-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
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-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
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-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
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Analyze the amount of soluble GSK3β by Western blotting using a specific antibody.
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-
Data Analysis:
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Quantify the band intensities and normalize them to the non-heated control.
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Plot the percentage of soluble GSK3β against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | GSK3β | 1.05 µM | ~6.4-fold vs GSK3α | |
| GSK3α | 6.7 µM | |||
| BRD3731 | GSK3β | 15 nM | 14-fold vs GSK3α | |
| GSK3α | 215 nM |
| Cellular Effect | Cell Line | Concentration | Outcome | Reference |
| Inhibition of CRMP2 phosphorylation | SH-SY5Y | 1-10 µM | Decreased pCRMP2 | |
| Modulation of β-catenin phosphorylation | HL-60 | 20 µM | Decreased p-β-catenin (S33/37/T41), Increased p-β-catenin (S675) |
GSK3β Signaling Pathway
GSK3β is a key regulator in multiple signaling pathways. Its inhibition by this compound can lead to the modulation of these pathways.
Caption: Simplified overview of GSK3β signaling pathways and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to GSK3 Inhibitors: (R)-BRD3731 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a highly conserved serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Its two isoforms, GSK3α and GSK3β, are implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, bipolar disorder, and cancer, making them attractive therapeutic targets.[2] While many GSK3 inhibitors have been developed, achieving isoform selectivity has been a significant challenge. This guide provides an objective comparison of the GSK3β-selective inhibitor, (R)-BRD3731, with other widely used GSK3 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of GSK3 Inhibitors
The efficacy and utility of a GSK3 inhibitor are determined by its potency, isoform selectivity, mechanism of action, and cellular activity. This section compares this compound to several prominent GSK3 inhibitors.
Potency and Isoform Selectivity
A critical parameter for a targeted inhibitor is its half-maximal inhibitory concentration (IC50) and its selectivity for the intended target over other related proteins. This compound is a selective GSK3β inhibitor.[3] Its racemate, BRD3731, demonstrates a 14-fold selectivity for GSK3β over GSK3α.[2] This contrasts with many other popular inhibitors, such as CHIR-99021 and LY2090314, which are potent dual inhibitors of both isoforms. The table below summarizes the in vitro potency and isoform selectivity of several key GSK3 inhibitors.
| Table 1: In Vitro Potency and Selectivity of GSK3 Inhibitors | |||
| Inhibitor | GSK3β IC50 | GSK3α IC50 | Selectivity Profile |
| This compound | 1.05 µM[4] | 6.7 µM | ~6.4-fold for GSK3β |
| BRD3731 (racemate) | 15 nM | 215 nM | 14-fold for GSK3β |
| BRD0705 | 515 nM | 66 nM | 8-fold for GSK3α |
| CHIR-99021 | 6.7 nM | 10 nM | Dual Inhibitor |
| LY2090314 | 0.9 nM | 1.5 nM | Potent Dual Inhibitor |
| Tideglusib | 60 nM | 908 nM | ~15-fold for GSK3β (Non-ATP Competitive) |
| SB-415286 | ~31 nM | 31 nM (Kᵢ) | Dual Inhibitor |
Mechanism of Action
Most GSK3 inhibitors, including this compound and CHIR-99021, are ATP-competitive , meaning they bind to the kinase's ATP-binding pocket to prevent the phosphorylation of substrates. In contrast, Tideglusib is a notable exception, functioning as a non-ATP-competitive, irreversible inhibitor . This distinct mechanism may offer a different pharmacological profile and potential advantages in terms of selectivity and duration of action.
Cellular Activity and Downstream Effects
The primary function of GSK3 in several key pathways is to phosphorylate and target proteins for degradation. Inhibition of GSK3, therefore, leads to the stabilization and accumulation of its substrates.
In the Wnt/β-catenin signaling pathway , GSK3 phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3 mimics Wnt signaling, leading to β-catenin stabilization, nuclear translocation, and activation of target gene transcription. BRD3731 has been shown to decrease the phosphorylation of β-catenin at sites targeted by GSK3 (S33/37/T41) in HL-60 cells.
Another critical substrate of GSK3 in neurons is the tau protein. Hyperphosphorylation of tau by GSK3 is a key pathological feature of Alzheimer's disease. GSK3 inhibitors are widely studied for their ability to reduce tau phosphorylation. Additionally, BRD3731 has been demonstrated to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), another neuronal substrate of GSK3, in SH-SY5Y cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the action and evaluation of GSK3 inhibitors.
References
A Head-to-Head Comparison of GSK3 Inhibitors: (R)-BRD3731 vs. CHIR99021
In the landscape of kinase inhibitors, Glycogen Synthase Kinase 3 (GSK3) inhibitors have emerged as critical tools for researchers in various fields, including stem cell biology, neuroscience, and oncology. Among the numerous available compounds, (R)-BRD3731 and CHIR99021 are two prominent examples, each with distinct characteristics. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action
Both this compound and CHIR99021 exert their effects by inhibiting GSK3, a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. GSK3 is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of Wnt target genes.[1][2][3]
CHIR99021 is a potent and highly selective inhibitor of both GSK3 isoforms, GSK3α and GSK3β.[1][4] Its action as a Wnt activator is well-established, making it a standard reagent in protocols for stem cell maintenance and differentiation.
This compound , in contrast, is characterized as a selective inhibitor of GSK3β. This selectivity for the β isoform may offer advantages in studies aiming to dissect the specific roles of GSK3β in cellular pathways.
Quantitative Comparison of Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The table below summarizes the reported IC50 values for this compound and CHIR99021 against the two GSK3 isoforms. It is important to note the discrepancy in the reported IC50 values for this compound from different sources.
| Compound | Target | IC50 | Selectivity |
| This compound | GSK3β | 15 nM or 1050 nM (1.05 µM) | ~14-fold for GSK3β (based on 15 nM) or ~6.4-fold for GSK3β (based on 1.05 µM) |
| GSK3α | 215 nM or 6700 nM (6.7 µM) | ||
| CHIR99021 | GSK3β | 6.7 nM | Non-selective |
| GSK3α | 10 nM |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Wnt signaling pathway and the points of intervention for GSK3 inhibitors like this compound and CHIR99021.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of GSK3 inhibitors.
In Vitro GSK3 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK3.
Objective: To determine the IC50 value of a test compound against GSK3α and GSK3β.
Materials:
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Recombinant human GSK3α and GSK3β enzymes
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GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
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ATP (Adenosine triphosphate)
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Test compounds (this compound, CHIR99021) at various concentrations
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Kinase assay buffer (e.g., HEPES buffer containing MgCl2, EGTA)
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
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384-well plates
Procedure:
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Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.
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In a 384-well plate, add the diluted test compounds.
-
Add the GSK3 enzyme (either GSK3α or GSK3β) to the wells.
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Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
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Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)
This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway.
Objective: To assess the ability of a test compound to activate TCF/LEF-mediated transcription.
Materials:
-
HEK293T cells or other suitable cell line
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TOPFlash (contains TCF/LEF binding sites driving luciferase expression) and FOPFlash (mutated TCF/LEF sites, as a negative control) reporter plasmids
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A control plasmid expressing Renilla luciferase (for normalization)
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Lipofectamine or other transfection reagent
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Test compounds (this compound, CHIR99021)
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Dual-Luciferase® Reporter Assay System (Promega) or similar
Procedure:
-
Co-transfect HEK293T cells with the TOPFlash or FOPFlash reporter plasmid and the Renilla luciferase control plasmid.
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After 24 hours, treat the transfected cells with various concentrations of the test compounds.
-
Incubate the cells for an additional 18-24 hours.
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Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
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Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
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Calculate the fold induction of reporter activity relative to vehicle-treated control cells.
Conclusion
Both this compound and CHIR99021 are valuable chemical tools for studying GSK3-mediated signaling pathways. The choice between them will largely depend on the specific research question.
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CHIR99021 is a highly potent, non-selective GSK3α/β inhibitor, making it an excellent choice for robustly activating the Wnt/β-catenin pathway. Its effects are well-documented in a wide range of applications.
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This compound offers selectivity for the GSK3β isoform. This makes it a more suitable tool for investigating the specific functions of GSK3β, potentially avoiding off-target effects related to GSK3α inhibition. Researchers should be mindful of the conflicting reports on its IC50 values and may need to empirically determine its optimal concentration for their specific cellular system.
Ultimately, the selection of either this compound or CHIR99021 should be guided by the experimental context and the desired level of isoform selectivity.
References
Validating the Selectivity of (R)-BRD3731 for GSK3β over GSK3α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a critical enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The two isoforms, GSK3α and GSK3β, share a high degree of homology, presenting a significant challenge in the development of isoform-selective inhibitors. This guide provides a comparative analysis of (R)-BRD3731, a selective GSK3β inhibitor, against other commonly used GSK3 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of GSK3 Inhibitor Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable GSK3 inhibitors against GSK3α and GSK3β, providing a quantitative measure of their isoform selectivity.
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity (Fold, GSK3α/GSK3β) |
| This compound | 6700[1] | 1050[1] | 6.4 |
| BRD3731 (racemic) | 215[2][3][4] | 15 | 14.3 |
| CHIR99021 | 10 | 6.7 | 1.5 |
| SB216763 | 34.3 | 34.3 | 1 |
| Tideglusib | 908 | 60 | 15.1 |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments typically employed in the validation of GSK3 inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
-
Materials:
-
Purified recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Z'-LYTE™ Kinase Assay
This fluorescence-based assay measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate.
-
Materials:
-
Purified recombinant human GSK3α and GSK3β enzymes
-
Z'-LYTE™ peptide substrate specific for GSK3
-
ATP
-
Z'-LYTE™ Development Reagent
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Microplates
-
-
Procedure:
-
Dispense the test compounds and controls into the microplate.
-
Add the kinase and peptide substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Add the Z'-LYTE™ Development Reagent to stop the reaction and generate a FRET signal.
-
Incubate for a specified time.
-
Measure the fluorescence emission at two wavelengths.
-
Calculate the emission ratio, which is proportional to the extent of phosphorylation.
-
Determine the IC50 values from the dose-response curves.
-
Cell-Based Target Engagement Assays
Cell-based assays are crucial for confirming that a compound can inhibit its target within a cellular context.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Materials:
-
HEK293 cells
-
NanoLuc®-GSK3β fusion vector
-
NanoBRET™ Tracer
-
Test compounds dissolved in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-GSK3β fusion vector.
-
Seed the transfected cells into plates.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the test compound and the NanoBRET™ Tracer.
-
Incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor and acceptor emission signals using a BRET-enabled plate reader.
-
Calculate the BRET ratio.
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of GSK3β inhibition and the experimental approaches used for its validation, the following diagrams are provided.
Caption: Wnt/β-catenin pathway and the role of GSK3.
Caption: Workflow for determining GSK3 inhibitor selectivity.
References
A Comparative Guide to the Kinase Cross-Reactivity of (R)-BRD3731
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in various cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, offering researchers, scientists, and drug development professionals objective data to evaluate its performance against alternative inhibitors. While comprehensive kinome-wide screening data for this compound is not publicly available, this guide summarizes the known selectivity and compares it with other well-characterized GSK3 inhibitors.
Data Presentation: Quantitative Kinase Inhibition
The following table summarizes the inhibitory activity of this compound and comparator compounds against their primary targets and other kinases. The data highlights the selectivity of these inhibitors.
| Compound | Target Kinase | IC50 / Kd | Off-Target Kinase | IC50 / % Inhibition | Fold Selectivity (GSK3α/GSK3β) |
| This compound | GSK3β | IC50: 1.05 µM[1] | GSK3α | IC50: 6.7 µM[1] | ~6.4 |
| BRD3731 | GSK3β | IC50: 15 nM[2][3] | GSK3α | IC50: 215 nM[2] | ~14 |
| BRD0705 | GSK3α | IC50: 66 nM | GSK3β | IC50: 515 nM | 0.13 (GSK3β/GSK3α) |
| CDK2 | IC50: 6.87 µM | ||||
| CDK3 | IC50: 9.74 µM | ||||
| CDK5 | IC50: 9.20 µM | ||||
| CHIR-99021 | GSK3β | IC50: 6.7 nM | GSK3α | IC50: 10 nM | ~1.5 |
| Over 20 other kinases | >500-fold less potent | ||||
| 45 other enzymes/receptors | >800-fold less potent |
Note: A lower IC50 value indicates higher potency. Fold selectivity is calculated as IC50(off-target)/IC50(target). For BRD0705, selectivity is shown for GSK3β relative to its primary target, GSK3α.
Experimental Protocols
1. KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoverX) is a high-throughput method to profile the interaction of a test compound against a large panel of kinases. The assay is based on a competitive binding format.
-
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for the active site of a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Methodology:
-
Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 10 µM) are combined in a binding buffer.
-
Incubation: The reaction is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is measured by qPCR using primers specific for the DNA tag.
-
-
Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase.
2. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Biochemical assays directly measure the enzymatic activity of a kinase and the effect of an inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated in a kinase reaction buffer.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin mixture.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration.
Visualizations
Caption: KINOMEscan® Experimental Workflow.
Caption: Simplified Wnt/β-catenin Signaling Pathway.
References
Validating (R)-BRD3731 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the target engagement of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), with a primary focus on the Cellular Thermal Shift Assay (CETSA).
This compound has been identified as a potent and selective inhibitor of GSK3β, a serine/threonine kinase implicated in numerous cellular processes and disease states. While biochemical assays have established its inhibitory activity, confirming this engagement within the complex milieu of a cell is paramount. This guide will detail the experimental protocol for CETSA and compare its utility with an alternative cellular assay for validating the intracellular activity of this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and provides a framework for comparing the outputs of different target engagement validation methods.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Cellular Kinase Assay (e.g., p-Substrate Levels) | Biochemical Kinase Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Measures the inhibition of the target's catalytic activity in cells. | Measures the direct inhibition of the purified enzyme's activity. |
| This compound Target | GSK3β | GSK3β | GSK3α / GSK3β |
| Key Readout | Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | Decrease in phosphorylation of a downstream substrate (e.g., β-catenin, CRMP2). | IC50 value. |
| This compound Data | Data not publicly available. A positive result would be a significant thermal stabilization of GSK3β in the presence of this compound. | Dose-dependent decrease in β-catenin (S33/37/T41) and CRMP2 phosphorylation in cellular models.[1] | IC50 (GSK3β) = 15 nM; IC50 (GSK3α) = 215 nM.[1] |
| Cellular Context | High (intact cells or lysates). | High (intact cells). | Low (recombinant enzyme). |
| Compound Requirements | No modification needed. | No modification needed. | No modification needed. |
| Throughput | Low to medium (Western blot) or high (e.g., AlphaLISA, NanoBRET).[2][3] | Medium to high. | High. |
Experimental Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target interaction in a cellular environment.[4] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SH-SY5Y, HL-60) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble GSK3β:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against GSK3β.
-
Quantify the band intensities to determine the amount of soluble GSK3β at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Alternative Method: Cellular Kinase Assay (Inhibition of Substrate Phosphorylation)
This method provides functional evidence of target engagement by measuring the inhibition of the kinase's activity within the cell.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with a dose-response range of this compound or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phosphorylated Substrate:
-
Analyze the cell lysates by SDS-PAGE and Western blotting.
-
Use a primary antibody specific for the phosphorylated form of a known GSK3β substrate (e.g., phospho-β-catenin at Ser33/37/Thr41 or phospho-CRMP2 at Thr514).
-
Use an antibody for the total form of the substrate and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate relative to the total substrate and/or loading control.
-
A dose-dependent decrease in the phosphorylation of the substrate in the this compound-treated samples indicates target engagement and inhibition.
-
Visualizing the Concepts
To further clarify the experimental workflows and the relevant biological pathway, the following diagrams are provided.
Caption: GSK3β Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of (R)-BRD3731 Treatment
An Objective Guide for Researchers
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key regulatory kinase implicated in a multitude of cellular processes and disease states.[1][2] While comprehensive RNA-sequencing (RNA-seq) datasets for this compound are not yet publicly available, this guide provides a comparative analysis based on existing quantitative polymerase chain reaction (qPCR) data and outlines a complete experimental workflow for a future RNA-seq study. This document is intended for researchers, scientists, and drug development professionals interested in the transcriptomic consequences of selective GSK3β inhibition.
The available data, derived from studies on SIM-A9 microglial cells, compares the effects of this compound with a selective GSK3α inhibitor (BRD0705) and a non-selective dual GSK3α/β inhibitor (BRD0320).[3] These comparisons offer valuable insights into the specific role of GSK3β in regulating gene expression, particularly in the context of neuroinflammation.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the percentage change in mRNA expression of key inflammatory and antioxidant genes in LPS-stimulated SIM-A9 microglial cells after treatment with this compound and its alternatives.[3]
Table 1: Effect of GSK3 Inhibitors on Pro-inflammatory Gene Expression
| Gene | This compound (GSK3β inhibitor) - 20µM | BRD0705 (GSK3α inhibitor) - 20µM | BRD0320 (Dual GSK3α/β inhibitor) - 20µM |
| IL-1β | ↓ 92.75% | ↓ 59.22% | ↓ 80.78% |
| IL-6 | ↓ 54.57% | ↓ 26.69% | ↓ 43.06% |
| TNF-α | ↓ 62.87% | ↓ 37.6% | ↓ 52.66% |
| CD11b | ↓ 53.23% | Not Reported | ↓ 45.13% |
| Iba1 | ↓ 95.48% | Not Reported | ↓ 80.78% |
Table 2: Effect of GSK3 Inhibitors on Antioxidant Gene Expression
| Gene | This compound (GSK3β inhibitor) - 20µM | BRD0705 (GSK3α inhibitor) - 20µM | BRD0320 (Dual GSK3α/β inhibitor) - 20µM |
| HO-1 | ↑ 73.99% | ↑ 22.66% | ↑ 43.86% |
| Osgin1 | ↑ 237.19% | ↑ 67.87% | ↑ 175.08% |
Table 3: Inhibitor Specificity
| Compound | Target | IC50 |
| This compound | GSK3β | 15 nM |
| GSK3α | 215 nM | |
| BRD0705 | GSK3α | 66 nM |
| GSK3β | 515 nM | |
| BRD0320 | GSK3α/β | Not Reported |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a proposed experimental workflow for a comprehensive RNA-seq analysis.
References
Unveiling the Downstream Cascade: A Phosphoproteomic Comparison of GSK3β Inhibition by (R)-BRD3731 and Alternative Approaches
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3β (GSK3β) is a pivotal kinase implicated in a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases, including neurological disorders and cancer. (R)-BRD3731 has emerged as a selective inhibitor of GSK3β, offering a valuable tool to dissect its complex signaling networks. This guide provides a comparative analysis of the downstream effects of GSK3β inhibition, drawing upon phosphoproteomic data from genetic knockdown of GSK3β to infer the likely consequences of this compound treatment. We also present alternative GSK3β inhibitors and detailed experimental protocols to empower researchers in their exploration of GSK3 signaling.
Performance Comparison: this compound vs. Alternative GSK3β Inhibitors
This compound is a selective inhibitor of GSK3β with a reported IC50 of 1.05 µM, exhibiting a 6.4-fold selectivity over its isoform, GSK3α (IC50 of 6.7 µM)[1]. Its mechanism of action involves the inhibition of the phosphorylation of downstream substrates. To provide a comprehensive understanding of its effects, we compare it with other commonly used GSK3 inhibitors.
| Compound | Target(s) | IC50 (GSK3β) | IC50 (GSK3α) | Selectivity (β vs α) | Key Features |
| This compound | GSK3β | 1.05 µM[1] | 6.7 µM[1] | 6.4-fold | Selective GSK3β inhibitor. |
| CHIR-99021 | GSK3α/β | 6.7 nM | 10 nM | ~1.5-fold | Highly potent and widely used pan-GSK3 inhibitor. |
| BRD0705 | GSK3α | 515 nM | 66 nM | 0.13-fold (α-selective) | Selective GSK3α inhibitor from the same chemical series as this compound. |
| Lithium | GSK3, others | Indirect | Indirect | Non-selective | Mood stabilizer with known GSK3 inhibitory activity. |
Downstream Effects of GSK3β Inhibition: A Phosphoproteomic Perspective
While a global phosphoproteomic dataset for this compound is not publicly available, a comprehensive study involving the knockdown of GSK3β in mouse podocytes provides significant insights into the downstream signaling pathways regulated by this kinase. The findings from this study can be extrapolated to understand the likely molecular consequences of this compound administration.
Summary of Quantitative Phosphoproteomic Data (GSK3β Knockdown)
The following table summarizes the significantly altered phosphosites upon GSK3β knockdown, categorized by their associated biological processes. This data highlights the key cellular functions impacted by the loss of GSK3β activity.
| Biological Process | Number of Upregulated Phosphosites | Number of Downregulated Phosphosites | Key Affected Proteins |
| Spliceosome | 581 | 288 | Numerous splicing factors |
| Hippo Signaling Pathway | 581 | 288 | Smad2, Stk3, Nf2, Lats1, Ajuba |
| Axon Guidance | 115 (lower protein levels) | 34 (higher protein levels) | - |
| Apoptosis | 115 (lower protein levels) | 34 (higher protein levels) | - |
(Data derived from a study on GSK3β knockdown in mouse podocytes)
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To visually represent the downstream effects of GSK3β inhibition and the methodology to study them, the following diagrams were generated using the DOT language.
Caption: GSK3β signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for quantitative phosphoproteomics analysis.
Experimental Protocols
Phosphoproteomics Analysis of this compound Treated Cells
This protocol outlines a general procedure for identifying the downstream effects of this compound using quantitative phosphoproteomics.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., SH-SY5Y, HL-60) to 70-80% confluency.
-
Treat cells with an effective concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce and alkylate protein disulfide bonds.
-
Digest proteins into peptides using trypsin.
3. Isobaric Labeling (e.g., TMT):
-
Label peptides from each condition (control vs. This compound treated) with distinct tandem mass tags (TMT).
-
Combine the labeled peptide samples.
4. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the mixed sample using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads.
5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.
-
The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for identification and quantification of phosphopeptides across the different conditions.
6. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and their corresponding proteins.
-
Quantify the relative abundance of each phosphopeptide between the control and this compound treated samples based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify significantly regulated phosphosites.
-
Conduct pathway analysis to determine the biological processes affected by this compound treatment.
This guide provides a framework for understanding and investigating the downstream effects of the selective GSK3β inhibitor, this compound. By leveraging phosphoproteomic data and comparing with alternative inhibitors, researchers can gain deeper insights into the intricate roles of GSK3β in health and disease.
References
A Comparative Guide: (R)-BRD3731 versus Genetic Knockdown for GSK3β Inhibition
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various pathologies such as neurodegenerative diseases, cancer, and metabolic disorders, making it a significant therapeutic target.[1][2] Researchers investigating the function of GSK3β typically employ two primary methods of inhibition: pharmacological intervention using small molecule inhibitors and genetic suppression through techniques like siRNA or shRNA knockdown.
This guide provides an objective comparison between a selective pharmacological inhibitor, (R)-BRD3731, and the genetic knockdown of GSK3β. This compound is a potent inhibitor of GSK3 with IC50 values of 1.05 µM and 6.7 µM for GSK3β and GSK3α, respectively.[3] Genetic knockdown, on the other hand, reduces the expression of the GSK3β protein itself. Understanding the nuances, advantages, and limitations of each approach is crucial for designing experiments and interpreting results accurately.
Data Presentation
Table 1: Comparative Analysis of this compound and Genetic Knockdown of GSK3β
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of GSK3β (siRNA/shRNA) |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of the GSK3β enzyme, inhibiting its kinase activity. | Reduces the cellular level of GSK3β protein by targeting its mRNA for degradation or preventing its translation. |
| Selectivity | Selective for GSK3β over GSK3α (approximately 6.4-fold). Isoform-specific inhibitors for both α and β have been developed. | Highly specific for the GSK3β isoform, with no direct effect on GSK3α protein levels. |
| Downstream Effects | Inhibits phosphorylation of GSK3β substrates like CRMP2 and decreases β-catenin phosphorylation at S33/37/T41. It can also hinder the nuclear translocation of NF-κB's p65 subunit. | Leads to increased levels of β-catenin due to reduced degradation. It can also increase basal autophagy and AMPK signaling. |
| Cellular Processes | Can induce apoptosis in leukemia cells, reduce inflammation by inhibiting nitrite production and pro-inflammatory cytokine expression (IL-1β, IL-6), and impair colony formation in certain cell lines. | Can induce cellular senescence, disrupt NF-κB activity, and enhance the repair of DNA double-strand breaks in irradiated neurons. |
| Temporal Control | Rapid and reversible; effects are dependent on the presence of the compound in the culture medium. | Slower onset of action, requiring time for protein turnover. Effects are prolonged and less easily reversed. |
| Off-Target Effects | Potential for off-target kinase inhibition, although this compound is relatively selective. | Potential for off-target effects due to the siRNA/shRNA sequence, which can affect unintended mRNAs. |
| In Vivo Applications | Can be administered systemically (e.g., intraperitoneally) to study its effects in animal models, such as reducing audiogenic seizures in Fmr1 KO mice. | Can be achieved through viral vectors or in transgenic models, which can have developmental consequences. |
Table 2: Quantitative Data for this compound Efficacy
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK3β) | 15 nM | Biochemical Assay | |
| IC50 (GSK3α) | 215 nM | Biochemical Assay | |
| Kd (Cellular) | 3.3 µM | Cellular Context | |
| Effective Concentration | 1-10 µM | SH-SY5Y cells (CRMP2 phosphorylation inhibition) | |
| Effective Concentration | 20 µM | HL-60 cells (β-catenin phosphorylation changes) | |
| Effective Concentration | 10-20 µM | TF-1 & MV4-11 cells (colony formation) | |
| In Vivo Dosage | 30 mg/kg (i.p.) | Fmr1 KO mice (audiogenic seizure reduction) |
Table 3: Summary of Effects from Genetic Knockdown of GSK3β
| Observed Effect | Experimental System | Reference |
| Increased β-catenin levels | HT22 hippocampal neurons | |
| Enhanced nonhomologous end-joining DNA repair | HT22 hippocampal neurons | |
| Increased basal autophagy and AMPK signaling | Human aortic endothelial cells | |
| Disruption of NF-κB activity and target gene expression | PANC-1 pancreatic cancer cells | |
| Induction of cellular senescence | Chang cells | |
| Reduced dentate gyrus volume in vivo | Postnatal neuronal specific GSK-3β knockout mice |
Experimental Protocols
GSK3β Kinase Inhibition Assay
A common method to determine the inhibitory potential of compounds like this compound is a luminescent kinase assay.
-
Reaction Setup: A kinase reaction is prepared in a 96-well plate containing purified recombinant GSK3β enzyme, a specific kinase substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: The test compound, this compound, is added at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate by GSK3β.
-
ADP Measurement: After incubation, a reagent such as Kinase-Glo® or ADP-Glo™ is added. This reagent quenches the kinase reaction and measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Signal Detection: The luminescence is measured using a plate reader. A decrease in luminescence indicates inhibition of GSK3β activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Cells treated with this compound or transfected with GSK3β siRNA/shRNA are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for GSK3β, β-catenin, phospho-β-catenin (S33/37/T41), or other proteins of interest. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine relative changes in protein expression or phosphorylation.
siRNA-mediated Gene Knockdown of GSK3β
-
siRNA Design: Small interfering RNA (siRNA) molecules specifically targeting the GSK3β mRNA sequence are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.
-
Cell Transfection: Cells are seeded and allowed to adhere. The siRNA is then introduced into the cells using a transfection reagent (e.g., lipid-based).
-
Incubation: The cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Verification of Knockdown: The efficiency of the knockdown is verified by measuring GSK3β mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels using Western blotting.
-
Functional Assays: Once knockdown is confirmed, the cells are used for downstream functional experiments to assess the phenotypic consequences of reduced GSK3β expression.
Mandatory Visualization
Caption: Key signaling pathways regulated by GSK3β.
Caption: Workflow for comparing this compound and GSK3β knockdown.
Caption: Logical comparison of the two GSK3β inhibition methods.
References
A Comparative Analysis of (R)-BRD3731 and Conventional Mood Stabilizers in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for mood disorders is continually evolving, with a growing focus on targeting specific molecular pathways implicated in their pathophysiology. One such target that has garnered significant interest is Glycogen Synthase Kinase 3β (GSK3β). This guide provides a comparative overview of the novel selective GSK3β inhibitor, (R)-BRD3731, against established mood stabilizers—lithium, valproate, and lamotrigine—with a focus on their efficacy in preclinical models. While direct comparative studies involving this compound are limited, this guide synthesizes available data on selective GSK3β inhibitors as a class to offer a valuable reference for the research community.
Mechanism of Action: A Tale of Selectivity
Established mood stabilizers exert their effects through broad mechanisms of action. Lithium, the quintessential mood stabilizer, directly and indirectly inhibits GSK3, but also impacts numerous other cellular processes, including inositol monophosphatase activity. Valproate, an anticonvulsant, is known to inhibit histone deacetylases and has also been shown to indirectly inhibit GSK3. Lamotrigine's mood-stabilizing properties are thought to involve the modulation of voltage-gated sodium channels, though it has also been observed to provide neuroprotection by inhibiting GSK3β-facilitated apoptosis.
In contrast, this compound represents a more targeted approach. It is a potent and selective inhibitor of GSK3β. This selectivity offers the potential for a more refined therapeutic effect with a potentially more favorable side-effect profile, a key consideration in the development of new psychiatric medications.
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other mood stabilizers. It is important to note that the preclinical data for this compound in mood disorder models is still emerging. Therefore, data from other selective GSK3β inhibitors are included as a proxy to illustrate the potential efficacy of this class of compounds.
Table 1: In Vitro Potency Against GSK3
| Compound | Target | IC50 | Reference |
| This compound | GSK3β | 15 nM | [1] |
| GSK3α | 215 nM | [1] | |
| Lithium | GSK3 (direct) | ~1-2 mM (Ki) | [2] |
| Valproate | GSK3 (indirect) | Not directly applicable | [3] |
| AR-A014418 | GSK3β | 38 nM | [4] |
| SB 216763 | GSK3β | 34 nM |
Table 2: Efficacy in Preclinical Models of Mania (Amphetamine-Induced Hyperactivity)
| Compound | Animal Model | Dose | Effect | Reference |
| Valproic Acid | Mouse | 50-300 mg/kg, i.p. | Significantly reduced amphetamine-induced ambulation and stereotypy. | |
| SB 216763 | Mouse | 2.5-5 mg/kg, i.p. | Significantly reduced amphetamine-induced ambulation and stereotypy. |
Table 3: Efficacy in Preclinical Models of Mania (Ouabain-Induced Hyperactivity)
| Compound | Animal Model | Dose | Effect | Reference |
| Lithium | Rat | Pre-treatment | Prevented ouabain-induced hyperlocomotion. | |
| Valproate | Rat | 6 days of i.p. injections | Reversed ouabain-related hyperactivity. | |
| AR-A014418 | Rat | Single ICV injection | Reversed manic-like behavior induced by ouabain. |
Table 4: Efficacy in a Preclinical Model Relevant to Neurodevelopmental and Mood Disorders
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Fmr1 KO mice | 30 mg/kg, i.p. | Reduced audiogenic seizures. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
References
side-by-side analysis of (R)-BRD3731 and kenpaullone
An in-depth comparison of (R)-BRD3731 and kenpaullone, two kinase inhibitors with significant therapeutic potential, is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side analysis of their biochemical activity, cellular effects, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Kenpaullone
| Feature | This compound | Kenpaullone |
| Primary Targets | Glycogen Synthase Kinase 3 (GSK3) | Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β) |
| Mechanism of Action | Not explicitly stated, presumed ATP-competitive | ATP-competitive |
| Key Biological Effects | Inhibition of GSK3α and GSK3β, modulation of β-catenin and CRMP2 phosphorylation | Inhibition of cell cycle progression, induction of induced pluripotent stem cells (iPSCs), promotion of neuronal differentiation, anti-inflammatory, neuroprotective, and analgesic effects |
| Therapeutic Potential | Neurodegenerative and psychiatric disorders | Cancer, neurodegenerative diseases, neuropathic pain, and regenerative medicine |
Biochemical Activity and Potency
The inhibitory activity of this compound and kenpaullone has been quantified against their primary kinase targets. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 | Reference |
| GSK3β | 1.05 µM | [1] |
| GSK3α | 6.7 µM | [1] |
Table 2: Kinase Inhibition Profile of Kenpaullone
| Target | IC50 | Reference |
| GSK-3β | 23 nM | [2] |
| CDK1/cyclin B | 0.4 µM | [2] |
| Lck | 470 nM | [3] |
| CDK2/cyclin A | 0.68 µM | |
| CDK5/p25 | 0.85 µM | |
| CDK2/cyclin E | 7.5 µM | |
| c-Src | 15 µM | |
| Casein Kinase 2 | 20 µM | |
| ERK1 | 20 µM | |
| ERK2 | 9 µM |
Signaling Pathways
This compound and kenpaullone exert their effects by modulating key signaling pathways involved in cell fate, proliferation, and function.
This compound Signaling Pathway
This compound primarily targets GSK3, a central kinase in the Wnt/β-catenin signaling pathway. Inhibition of GSK3 by this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus where it regulates gene expression.
Kenpaullone Signaling Pathway
Kenpaullone has a broader target profile, inhibiting both CDKs and GSK-3β. By inhibiting CDK1/cyclin B, it arrests the cell cycle at the G2/M transition. Its inhibition of GSK-3β impacts the Wnt/β-catenin pathway in a manner similar to this compound and also plays a role in neuronal function and pain signaling through modulation of targets like the KCC2 co-transporter.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating kinase inhibitors like this compound and kenpaullone.
Kinase Inhibitor Screening Workflow
A general workflow for identifying and characterizing kinase inhibitors involves initial high-throughput screening followed by validation and mechanistic studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize this compound and kenpaullone.
GSK3β Kinase Assay (for IC50 Determination)
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 value of inhibitors against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a peptide containing the phosphorylation motif)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
DTT
-
Test compounds (this compound or kenpaullone) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, DTT, and the GSK3 substrate peptide.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the assay plate. Include a no-inhibitor control (DMSO only).
-
Add the GSK3β enzyme to the wells and briefly pre-incubate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of β-catenin Phosphorylation
This protocol describes the detection of changes in β-catenin phosphorylation in response to GSK3 inhibitor treatment.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
GSK3 inhibitor (this compound or kenpaullone)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the GSK3 inhibitor at the desired concentrations and for various time points.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total β-catenin and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
References
Validating the Therapeutic Window of (R)-BRD3731: A Comparative Guide for Researchers
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in a multitude of cellular processes and linked to the pathophysiology of various disorders, including neurological and psychiatric conditions. This guide provides a comparative analysis of this compound, summarizing its performance against other GSK3β inhibitors and presenting supporting experimental data to aid researchers in evaluating its therapeutic potential.
Executive Summary
This compound is a potent and selective inhibitor of GSK3β. Its enantiomer, BRD3731, has demonstrated in vivo efficacy in a mouse model of Fragile X syndrome. While comprehensive toxicology data to definitively establish a therapeutic window is not publicly available, existing preclinical studies provide insights into its effective dose range. This guide compares this compound with other notable GSK3 inhibitors, offering a detailed look at their mechanisms, efficacy, and available safety profiles.
Comparison of this compound with Alternative GSK3 Inhibitors
The therapeutic landscape of GSK3 inhibition is populated by a variety of molecules, each with distinct characteristics. A comparative overview is presented below.
| Compound | Target(s) | IC50 (GSK3β) | IC50 (GSK3α) | Key Efficacy Findings | Known Adverse Effects/Safety Concerns |
| This compound | GSK3β | 1.05 µM[1] | 6.7 µM[1] | Data not publicly available. | Data not publicly available. |
| BRD3731 | GSK3β > GSK3α | 15 nM[2] | 215 nM[2] | Reduces audiogenic seizures in Fmr1 KO mice at 30 mg/kg (i.p.)[2]. | Data not publicly available. A study on the GSK3 inhibitor SB216763 showed induction of neurodegenerative markers and behavioral deficits in control animals, highlighting potential on-target toxicity. |
| Tideglusib | GSK3β (non-ATP competitive) | ~60 nM | >10 µM | Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy did not meet primary endpoints. Showed some positive effects in a small pilot study for Alzheimer's disease. | Generally well-tolerated in clinical trials, with some adverse events reported including transient and mild to moderate gastrointestinal issues, headache, and dizziness. |
| Lithium | GSK3β, inositol monophosphatase, and others | 1-2 mM | Similar to GSK3β | Clinically used for bipolar disorder. Shows neuroprotective effects and reverses some behavioral phenotypes in animal models of neurological disorders. | Narrow therapeutic window (therapeutic range: 0.5–1.5 mM). Toxicity can include tremor, nausea, and in severe cases, renal and neurological complications. |
| BRD0705 | GSK3α selective | >10 µM | 80 nM | Corrects excessive protein synthesis and ameliorates audiogenic seizures in a mouse model of Fragile X syndrome. | Data not publicly available. |
| BRD0320 | GSK3α/β dual inhibitor | ~50 nM | ~50 nM | Data not publicly available. | Data not publicly available. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
GSK3β Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing assay buffer, GSK3β enzyme, and the substrate peptide.
-
Add 2 µL of the master mix to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Audiogenic Seizures in Fmr1 Knockout Mice
This protocol describes the procedure to evaluate the efficacy of a compound in a mouse model of Fragile X syndrome.
Animal Model:
-
Fmr1 knockout (KO) mice and wild-type (WT) littermates.
Procedure:
-
Administer the test compound (e.g., BRD3731 at 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 30 minutes), place the mouse individually into a sound-attenuating chamber.
-
Allow the mouse to acclimatize for 1-2 minutes.
-
Present a loud acoustic stimulus (e.g., a bell or siren at 120 dB) for a duration of 60 seconds.
-
Observe and score the seizure severity based on a standardized scale:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (uncontrolled muscle twitching).
-
3: Tonic seizure (muscle stiffening).
-
4: Respiratory arrest/death.
-
-
Record the latency to the first wild run and the first seizure, as well as the duration of the seizure.
-
Compare the seizure scores and incidence between the treated and vehicle groups to determine the efficacy of the compound.
Measurement of β-Catenin Phosphorylation in HL-60 Cells
This protocol is for assessing the effect of a GSK3β inhibitor on the Wnt signaling pathway by measuring β-catenin phosphorylation.
Cell Line:
-
HL-60 (human promyelocytic leukemia cell line)
Procedure:
-
Culture HL-60 cells to the desired density.
-
Treat the cells with the test compound (e.g., BRD3731 at 20 µM) or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated β-catenin (e.g., at Ser33/37/Thr41) and total β-catenin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin to determine the effect of the compound.
Colony Formation Assay in TF-1 and MV4-11 Cells
This assay is used to assess the effect of a compound on the clonogenic potential of hematopoietic progenitor cells.
Cell Lines:
-
TF-1 (human erythroleukemia cell line)
-
MV4-11 (human biphenotypic B myelomonocytic leukemia cell line)
Procedure:
-
Treat the cells with various concentrations of the test compound (e.g., BRD3731 at 10-20 µM) or vehicle for a specified duration.
-
Wash the cells to remove the compound.
-
Plate a low number of viable cells (e.g., 500-1000 cells/mL) in a semi-solid methylcellulose-based medium supplemented with appropriate growth factors.
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as a cluster of >50 cells) under a microscope.
-
Compare the number of colonies in the treated groups to the vehicle control to determine the effect of the compound on colony formation.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK3β.
Caption: Experimental workflow for the audiogenic seizure assay in mice.
Conclusion
This compound is a promising selective GSK3β inhibitor with demonstrated preclinical efficacy of its enantiomer in a relevant disease model. However, the lack of publicly available, comprehensive in vivo safety and toxicology data makes a definitive assessment of its therapeutic window challenging. Further studies are required to establish a clear safety profile and to directly compare its efficacy and toxicity with other GSK3 inhibitors in various disease models. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other modulators of the GSK3 signaling pathway.
References
A Comparative Benchmarking Guide: (R)-BRD3731 vs. Novel GSK3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, (R)-BRD3731, against a panel of novel inhibitors targeting the same kinase. GSK3β is a critical regulatory enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] This document aims to equip researchers with the necessary data and methodologies to make informed decisions when selecting a GSK3β inhibitor for their studies.
Data Presentation: A Head-to-Head Look at GSK3β Inhibitors
The following table summarizes the key quantitative data for this compound and other notable GSK3β inhibitors. It is important to note that the data presented is collated from various sources and direct comparisons should be made with caution as experimental conditions may have varied.
| Compound | IC50 (GSK3β) | IC50 (GSK3α) | Selectivity (α vs β) | Mechanism of Action | Key Cellular Effects |
| This compound | 1.05 µM[3] | 6.7 µM[3] | ~6.4-fold | ATP-competitive | Not specified |
| BRD3731 | 15 nM[4] | 215 nM | ~14-fold | ATP-competitive | Inhibits phosphorylation of CRMP2 in SH-SY5Y cells; decreases β-catenin S33/37/T41 phosphorylation in HL-60 cells. |
| Tideglusib | 60 nM | Not specified | Selective for GSK3β | Non-ATP competitive, irreversible | Reduces tau phosphorylation and amyloid-beta levels. |
| LY2090314 | 0.9 nM | 1.5 nM | ~1.7-fold | ATP-competitive | Stabilizes β-catenin; enhances efficacy of platinum-based chemotherapy. |
| CHIR99021 | 6.7 nM | 10 nM | ~1.5-fold | ATP-competitive | Potent Wnt/β-catenin signaling activator; induces autophagy. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are paramount for robust scientific inquiry. Below are representative protocols for in vitro kinase assays and cell-based assays to evaluate GSK3β inhibition.
In Vitro GSK3β Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and published studies for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified GSK3β enzyme.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., derived from glycogen synthase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the plate.
-
Add the recombinant GSK3β enzyme to each well.
-
Initiate the kinase reaction by adding a master mix containing the GSK3 substrate peptide and ATP.
-
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 45-60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based GSK3β Inhibition Assay (β-Catenin Accumulation)
This assay measures the functional inhibition of GSK3β in a cellular context by quantifying the accumulation of its downstream target, β-catenin.
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y, or CHO-K1 cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorescent dye for immunofluorescence)
-
Detection reagents (e.g., ECL substrate for Western blotting)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a suitable format (e.g., 6-well plates or 96-well plates).
-
Allow the cells to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
Detection of β-catenin:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against β-catenin.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Visualize the β-catenin accumulation using a fluorescence microscope.
-
-
-
Data Analysis: Quantify the levels of β-catenin in treated cells relative to the vehicle control. For Western blotting, this can be done by densitometry analysis of the protein bands. For immunofluorescence, the fluorescence intensity can be measured.
Mandatory Visualizations
GSK3β Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the role of GSK3β.
Experimental Workflow for Evaluating GSK3β Inhibitors
Caption: A typical workflow for the evaluation of novel GSK3β inhibitors.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of (R)-BRD3731
For researchers, scientists, and drug development professionals, the integrity of your work extends to the safe and responsible management of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of the GSK3 inhibitor, (R)-BRD3731. Adherence to these procedures is critical for personnel safety and environmental compliance.
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established best practices for the handling and disposal of novel, research-grade small molecule inhibitors. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and to review the supplier's SDS upon receipt of the compound.
Core Principles of Chemical Waste Management
The disposal of any research chemical, including this compound, should always prioritize safety and regulatory compliance. The following principles form the foundation of proper chemical waste handling:
-
Treat as Hazardous: In the absence of specific data to the contrary, all novel or uncharacterized chemical compounds should be treated as hazardous waste.
-
Segregation is Key: Never mix incompatible waste streams. Keep different classes of chemical waste separate to prevent dangerous reactions.
-
Proper Labeling and Containment: All waste containers must be clearly and accurately labeled and kept securely closed.
-
Follow Institutional Protocols: Your institution's EHS department provides the definitive guidelines for waste disposal on your premises.
Step-by-Step Disposal Procedures for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in various forms.
1. Waste Identification and Classification:
-
Solid this compound: Unused or expired solid this compound should be disposed of as solid hazardous chemical waste.
-
This compound in Solution (e.g., in DMSO): Solutions of this compound should be treated as liquid hazardous chemical waste. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound, the waste should be segregated with other organic solvent waste.[1]
-
Contaminated Labware: All materials that have come into direct contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be disposed of as solid hazardous chemical waste.[2]
2. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Borosilicate glass or polyethylene containers are generally suitable for organic solvent waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound in DMSO" (or other solvent) and the approximate concentration and volume.[3]
-
Do not mix this waste with aqueous, acidic, basic, or other incompatible waste streams.
-
-
Solid Waste:
-
Collect all contaminated solid materials in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
This container must also be clearly labeled as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").
-
-
Empty Containers:
-
The original vial containing this compound should be managed as hazardous waste. If institutional policy allows for the disposal of "empty" containers in regular trash, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4] The rinsate from the first rinse must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinsates may also need to be collected depending on local regulations. After rinsing, the label on the container should be defaced before disposal.
-
3. Storage of Chemical Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is used for all liquid waste containers to prevent the spread of spills.
4. Arranging for Waste Disposal:
-
Once a waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for a pickup by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online request system or specific forms.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling chemical waste in a laboratory setting.
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid this compound | Puncture-resistant container with a plastic liner | "Hazardous Waste: Solid this compound" | Institutional EHS Pickup |
| This compound in DMSO | Chemically compatible, leak-proof container | "Hazardous Waste: this compound in DMSO", list concentration | Institutional EHS Pickup |
| Contaminated Labware | Puncture-resistant container with a plastic liner | "Hazardous Waste: Labware contaminated with this compound" | Institutional EHS Pickup |
| First Rinsate of Empty Vial | Chemically compatible, leak-proof container | "Hazardous Waste: Rinsate from this compound vial" | Institutional EHS Pickup |
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols for the use of this compound are not included. Researchers should always develop a specific experimental protocol that includes safety and waste disposal considerations before beginning any new work.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound and associated waste.
Caption: Logical relationships for determining the disposal protocol for this compound.
References
Essential Safety and Operational Guide for Handling (R)-BRD3731
Disclaimer: This document provides essential safety and logistical information for handling (R)-BRD3731. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent research compounds and information available for similar GSK3 inhibitors. A compound-specific risk assessment should be conducted before any handling occurs. All laboratory personnel must be trained on these procedures before working with this compound.
This compound is a research chemical and should be handled only by qualified personnel familiar with its potential hazards. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly when handling the solid powder or preparing stock solutions.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95 or FFP2) | Recommended for low-risk activities or as a secondary layer of protection. Not suitable as primary protection for handling highly potent compounds.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek to protect against chemical splashes and dust.[1] |
| Laboratory Coat | A dedicated lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound.
Step-by-Step Guidance:
-
Preparation:
-
Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and reagents are within the designated area.
-
Don PPE: Put on all required PPE as specified in the table above.
-
-
Handling:
-
Weighing: When weighing the powder, use a microbalance within a ventilated enclosure to prevent the dispersal of dust.
-
Dissolving: this compound is soluble in DMSO.[2] When preparing solutions, add the solvent to the solid to minimize dust generation. DMSO is readily absorbed through the skin and can carry other chemicals with it; therefore, avoid direct contact.
-
Aliquoting and Storage: Aliquot the solution into clearly labeled, tightly sealed containers for storage.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Storage Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| -80°C | 3 years | 6 months |
| 4°C | 2 years | Not Recommended |
Data sourced from supplier information.
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of accordingly.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a clearly labeled, sealed container for chemical waste. Do not dispose of DMSO solutions down the drain.[3]
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. The cleaning materials should be disposed of as solid hazardous waste.
-
Waste Pickup: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[4]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
For all exposures, report the incident to your supervisor and consult the institutional safety office. Always have a copy of the available safety information for the compound to provide to emergency responders.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
